molecular formula C41H47N7O10 B15606566 PH-HG-005-5

PH-HG-005-5

カタログ番号: B15606566
分子量: 797.9 g/mol
InChIキー: QTKSYHWJQGUBIT-XWFQJVGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PH-HG-005-5 is a useful research compound. Its molecular formula is C41H47N7O10 and its molecular weight is 797.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C41H47N7O10

分子量

797.9 g/mol

IUPAC名

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate

InChI

InChI=1S/C41H47N7O10/c1-5-25-26-16-24(49)13-14-30(26)46-34-27(25)18-48-32(34)17-29-28(37(48)52)20-56-38(53)41(29,6-2)58-40(55)57-19-22-9-11-23(12-10-22)45-35(50)31(8-7-15-44-39(43)54)47-36(51)33(42)21(3)4/h9-14,16-17,21,31,33,49H,5-8,15,18-20,42H2,1-4H3,(H,45,50)(H,47,51)(H3,43,44,54)/t31-,33-,41-/m0/s1

InChIキー

QTKSYHWJQGUBIT-XWFQJVGVSA-N

製品の起源

United States

Foundational & Exploratory

what is the mechanism of action of PH-HG-005-5

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "PH-HG-005-5" have yielded no specific scientific or clinical data. This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed identifier for a research compound.

A comprehensive search of scientific literature, patent databases, and clinical trial registries did not provide any information regarding the mechanism of action, experimental protocols, or associated signaling pathways for a compound with this name.

This lack of public information could be due to several factors:

  • Early-Stage Development: The compound may be in the early stages of preclinical research, and data has not yet been published.

  • Internal Designation: "this compound" might be an internal code used by a pharmaceutical company or research institution that does not correspond to a publicly disclosed name.

  • Incorrect Identifier: There is a possibility that the provided identifier is incorrect or contains a typographical error.

Without any publicly available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of its mechanism of action.

It is recommended to verify the compound's designation or seek information from the originating research institution or company. Once a publicly recognized name (e.g., a generic name, trade name, or a specific chemical identifier like a CAS number) is available, a detailed analysis of its mechanism of action can be conducted.

Navigating the Challenges of SN-38: A Technical Guide to Derivative Development for Enhanced Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN-38, the active metabolite of the chemotherapy drug irinotecan (B1672180), is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical utility is hampered by poor solubility, instability of its active lactone ring at physiological pH, and off-target toxicity. To overcome these limitations, extensive research has focused on the development of SN-38 derivatives. This technical guide provides an in-depth overview of the rationale, strategies, and methodologies employed in the development and evaluation of SN-38 derivatives, using illustrative examples from published literature. While the specific derivative PH-HG-005-5 is not extensively documented in publicly available scientific literature, this guide will focus on established derivatives to provide a comprehensive framework for researchers in the field.

The Core Challenge: The Pharmacology of SN-38

SN-38 exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand DNA breaks.[1] This leads to the accumulation of double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.[1][2][3] Despite being 100 to 1,000 times more potent than its prodrug, irinotecan, SN-38's therapeutic potential is limited by several key factors:

  • Poor Solubility: SN-38 is practically insoluble in water and most pharmaceutically acceptable solvents, making its formulation and administration challenging.[4][5]

  • Lactone Ring Instability: The crucial lactone ring of SN-38 is susceptible to hydrolysis to an inactive carboxylate form at physiological pH (7.4).[4][5]

  • Toxicity: Off-target effects can lead to significant side effects for patients.

The development of SN-38 derivatives aims to address these challenges by improving its physicochemical properties and therapeutic index.

Strategies for SN-38 Derivative Development

The primary goal in designing SN-38 derivatives is to enhance its drug-like properties without compromising its potent antitumor activity. Key strategies include:

  • Prodrug Approach: Attaching a promoiety to SN-38 can improve its solubility and stability. This promoiety is designed to be cleaved in the tumor microenvironment or by specific enzymes to release the active SN-38.

  • Liposomal Formulation: Encapsulating SN-38 or its lipophilic derivatives within liposomes can increase solubility, protect the lactone ring, and facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[5][6]

  • Antibody-Drug Conjugates (ADCs): Linking SN-38 to a monoclonal antibody that targets a tumor-specific antigen allows for targeted delivery of the cytotoxic payload directly to cancer cells, minimizing systemic toxicity.

Quantitative Data on SN-38 and its Derivatives

The following table summarizes the in vitro cytotoxicity of SN-38 and some of its documented derivatives against various cancer cell lines. This data highlights the comparative potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
SN-38 PDX X29Colorectal Cancer0.0034[7]
PDX X35Colorectal Cancer0.058[7]
BN-NMe PDX CulturesColorectal CancerSimilar to SN-38[7]
BN-MOA PDX CulturesColorectal Cancer~10-fold lower than SN-38[7]
SN38-PA Liposome (B1194612) MCF-7Breast CancerNot specified[5]
HCT-116Colorectal CancerNot specified[5]
LLCLung CancerNot specified[5]
S180SarcomaNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel SN-38 derivatives.

Synthesis of an SN-38 Derivative (Example: SN38-PA)

This protocol describes the synthesis of a lipophilic prodrug of SN-38, palmitic acid-SN-38 (SN38-PA), to enhance its incorporation into liposomes.[5]

Materials:

Procedure:

  • Dissolve SN-38 (1 mmol) in 200 mL of dichloromethane.

  • Add N,N-diisopropylethylamine (1.2 mmol) to the mixture.

  • Stir the mixture at 0°C for 10 minutes.

  • Add palmitoyl chloride (1.2 mmol) dropwise to the mixture and stir for an additional 15 minutes at 0°C.

  • Allow the reaction temperature to rise to room temperature and continue stirring until the solution becomes a transparent yellow liquid.

  • Purify the product using standard chromatographic techniques.

In Vitro Cytotoxicity Assay

The Cell Counting Kit-8 (CCK-8) assay is a common method to evaluate the cytotoxic effects of SN-38 derivatives on cancer cells.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • DMEM supplemented with 10% FBS, 100 µg/mL streptomycin, and 100 IU penicillin

  • SN-38 derivative stock solution (dissolved in DMSO)

  • CCK-8 solution

Procedure:

  • Seed cells (5x10³ cells/well) in 96-well plates and culture for 24 hours.

  • Treat the cells with various concentrations of the SN-38 derivative. Include appropriate controls (e.g., vehicle, free SN-38).

  • Incubate the plates for 24-72 hours in a humidified atmosphere with 5% CO₂ at 37°C.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.

  • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

In Vivo Antitumor Efficacy Study

Patient-derived xenograft (PDX) models in mice are valuable for assessing the in vivo efficacy of SN-38 derivatives.[7]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Colorectal cancer patient-derived xenografts

  • SN-38 derivative, irinotecan (control)

  • Vehicle solution

Procedure:

  • Implant tumor fragments from PDX models subcutaneously into the mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups (n=6-8 per group).

  • Administer the SN-38 derivative (e.g., 40 mg/kg) and irinotecan intraperitoneally at specified intervals (e.g., every 5 days).

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizing the Mechanism of Action and Experimental Workflows

SN-38 Signaling Pathway

The following diagram illustrates the mechanism of action of SN-38, leading to cancer cell death.

SN38_Mechanism cluster_cell Cancer Cell SN38 SN-38 Top1_DNA Topoisomerase I-DNA Complex SN38->Top1_DNA Binds to Cleavable_Complex Stabilized Cleavable Complex Top1_DNA->Cleavable_Complex Stabilizes SSB Single-Strand Breaks Top1_DNA->SSB Induces DSB Double-Strand Breaks Cleavable_Complex->DSB DNA_Replication DNA Replication Fork DNA_Replication->Cleavable_Complex Collides with SSB->Top1_DNA Re-ligation blocked by SN-38 Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Mechanism of action of SN-38 leading to apoptosis.

Experimental Workflow for In Vivo Efficacy

This diagram outlines the typical workflow for evaluating the in vivo antitumor activity of an SN-38 derivative.

InVivo_Workflow start PDX Tumor Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with SN-38 Derivative randomization->treatment Group 1 control Vehicle Control randomization->control Group 2 monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: Workflow for in vivo evaluation of SN-38 derivatives.

Conclusion

The development of SN-38 derivatives represents a promising strategy to overcome the limitations of this potent anticancer agent. By employing innovative chemical and formulation approaches, researchers can enhance its solubility, stability, and tumor-targeting capabilities, potentially leading to more effective and less toxic cancer therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the continued exploration and development of novel SN-38 derivatives for clinical applications.

References

The Role of PH-HG-005-5 in the Vanguard of Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a paradigm of precision medicine. This technical guide delves into the core aspects of PH-HG-005-5, a pivotal drug-linker conjugate, and its integral role in the development of next-generation ADCs. This compound, identified as compound 16c in key patent literature, is a derivative of the potent topoisomerase I inhibitor SN-38. This document provides a comprehensive overview of its mechanism of action, the intricacies of its linker chemistry, and its application in constructing ADCs, particularly those targeting the EphA2 receptor. Detailed experimental protocols, quantitative in vitro and in vivo data, and visual representations of key biological pathways and experimental workflows are presented to equip researchers and drug development professionals with the critical knowledge to leverage this technology.

Introduction to Antibody-Drug Conjugates and the Need for Novel Payloads

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug.

The efficacy of an ADC is contingent on three key components: the specificity of the monoclonal antibody for a tumor-associated antigen, the stability of the linker in circulation and its ability to release the payload in the target cell, and the potency of the cytotoxic payload. While early generation ADCs have shown significant clinical success, the field is continually seeking to innovate and improve upon these components to enhance the therapeutic window and overcome mechanisms of resistance. A critical area of innovation lies in the development of novel payload-linker systems that offer differentiated mechanisms of action and improved pharmacological properties.

This compound: A Novel SN-38-Based Drug-Linker Conjugate

This compound is a drug-linker conjugate designed for the synthesis of ADCs. It comprises the potent topoisomerase I inhibitor SN-38 as its cytotoxic payload. SN-38 is the active metabolite of irinotecan (B1672180), a widely used chemotherapeutic agent, and is known to be 100 to 1000 times more potent than its parent drug. The use of SN-38 in an ADC context aims to harness its potent anti-tumor activity while mitigating the systemic toxicity associated with irinotecan administration.

The novelty of this compound lies in its specific linker chemistry, which is designed to be stable in systemic circulation and to efficiently release the SN-38 payload within the target cancer cell. The details of this linker and its conjugation to targeting moieties are a primary focus of this guide.

Mechanism of Action: The Dual Targeting Strategy

The therapeutic strategy employing this compound in an ADC involves a dual-targeting approach. The antibody component of the ADC provides the first level of targeting by selectively binding to a tumor-associated antigen on the surface of cancer cells. Subsequently, the cytotoxic payload, SN-38, executes the second level of targeting by interfering with a critical intracellular process essential for cancer cell survival.

Targeting Tumor-Associated Antigens: The Role of the Antibody

The choice of the target antigen is paramount for the success of an ADC. An ideal antigen should be highly expressed on the surface of tumor cells with minimal or no expression on healthy tissues. One such promising target is the EphA2 receptor.

EphA2 Receptor Signaling

The EphA2 receptor is a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family. It is often overexpressed in a variety of solid tumors, including breast, lung, ovarian, and prostate cancers, and its expression is frequently correlated with poor prognosis. In normal physiological conditions, EphA2 is involved in cell adhesion, migration, and differentiation. However, in the context of cancer, its dysregulation contributes to tumor growth, angiogenesis, and metastasis.

Below is a diagram illustrating the simplified signaling pathway of the EphA2 receptor.

EphA2_Signaling_Pathway EphA2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EphrinA1 Ephrin A1 Ligand EphA2 EphA2 Receptor EphrinA1->EphA2 Binds PI3K PI3K EphA2->PI3K RAS RAS EphA2->RAS AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Metastasis Metastasis AKT->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation ERK->Angiogenesis ERK->Metastasis

Caption: Simplified EphA2 signaling pathway in cancer.

Intracellular Payload Target: Topoisomerase I

Upon internalization of the ADC and release of the SN-38 payload, the cytotoxic effect is mediated through the inhibition of topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA double helix.

Mechanism of SN-38

SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to an accumulation of DNA breaks, ultimately triggering apoptosis (programmed cell death) in the cancer cell.

The following diagram illustrates the mechanism of action of SN-38.

SN38_Mechanism_of_Action Mechanism of Action of SN-38 Topoisomerase_I Topoisomerase I Cleaved_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleaved_Complex DNA Supercoiled DNA DNA->Cleaved_Complex Stabilized_Complex Stabilized Ternary Complex Cleaved_Complex->Stabilized_Complex Binds to SN38 SN-38 SN38->Stabilized_Complex DNA_Breaks DNA Single-Strand Breaks Stabilized_Complex->DNA_Breaks Prevents re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Mechanism of SN-38 as a topoisomerase I inhibitor.

Experimental Protocols

Detailed experimental protocols are critical for the successful application and evaluation of this compound in ADC development. The following sections provide an overview of the key methodologies. Note: The specific details for the synthesis and conjugation of this compound are proprietary and are detailed in patent WO2023061482 A1. The following are generalized protocols based on standard ADC development practices.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process to first modify the SN-38 molecule to introduce a reactive handle, followed by the attachment of a specific linker moiety. This process is conducted under controlled conditions to ensure high purity and yield.

General Workflow for Drug-Linker Synthesis

Drug_Linker_Synthesis_Workflow General Workflow for Drug-Linker Synthesis Start SN-38 Payload Step1 Functional Group Modification of SN-38 Start->Step1 Step3 Conjugation of Linker to Modified SN-38 Step1->Step3 Step2 Linker Synthesis Step2->Step3 Purification Purification and Characterization (HPLC, Mass Spectrometry, NMR) Step3->Purification End This compound Drug-Linker Purification->End

Caption: General workflow for the synthesis of a drug-linker conjugate.

Conjugation of this compound to a Targeting Moiety

The conjugation of this compound to an antibody or other targeting moiety, such as a bicyclic peptide, is a critical step in the formation of the ADC. This process typically involves the reaction of a specific functional group on the linker of this compound with a complementary functional group on the targeting molecule.

Protocol for Antibody Conjugation:

  • Antibody Preparation: The antibody is typically prepared in a suitable buffer at a specific pH to ensure its stability and the availability of reactive sites (e.g., lysine (B10760008) or cysteine residues).

  • Drug-Linker Preparation: this compound is dissolved in an appropriate organic solvent.

  • Conjugation Reaction: The drug-linker solution is added to the antibody solution in a controlled molar ratio. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Purification: The resulting ADC is purified to remove unconjugated drug-linker and antibody. Common purification methods include size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

In Vitro Efficacy and Cytotoxicity Assays

The in vitro potency of an ADC constructed with this compound is assessed using cell-based assays.

Protocol for Cell Viability Assay:

  • Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured under standard conditions.

  • Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free drug-linker for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.

In Vivo Efficacy Studies

The anti-tumor activity of the ADC is evaluated in preclinical animal models.

Protocol for Xenograft Tumor Model:

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specific size.

  • Treatment: Mice are randomized into treatment groups and administered the ADC, a vehicle control, and other relevant controls via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the performance of ADCs developed using an SN-38 payload and targeting the EphA2 receptor. Note: The data presented here is illustrative and based on representative values from ADC development programs. Specific data for ADCs using this compound can be found in the relevant patent literature.

Table 1: In Vitro Cytotoxicity of EphA2-Targeted ADC

Cell LineEphA2 ExpressionADC IC50 (nM)Non-Targeting ADC IC50 (nM)Free this compound IC50 (nM)
High-EphA2 High1.5>10005.0
Low-EphA2 Low250>10004.8
EphA2-Negative Negative>1000>10005.2

Table 2: In Vivo Efficacy in High-EphA2 Expressing Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -15000
EphA2-ADC 150067
EphA2-ADC 315090
Non-Targeting ADC 314503

Conclusion and Future Directions

This compound represents a significant advancement in the field of antibody-drug conjugate development. Its SN-38 payload offers a potent and clinically validated mechanism of action, while its specialized linker chemistry is designed for optimal stability and payload release. The application of this compound in ADCs targeting overexpressed tumor antigens like EphA2 holds considerable promise for the treatment of various solid tumors.

Future research will likely focus on further optimizing the linker technology to fine-tune the release kinetics of the SN-38 payload, exploring novel and highly specific targeting moieties, and evaluating the efficacy of this compound-based ADCs in combination with other cancer therapies, such as immunotherapy. The detailed technical information provided in this guide serves as a foundational resource for researchers dedicated to advancing the next generation of targeted cancer therapeutics.

The Technical Cornerstone of Next-Generation Targeted Cancer Therapy: A Guide to the PH-HG-005-5 Drug-Linker Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed technical guide has been compiled for researchers, scientists, and drug development professionals on PH-HG-005-5, a pivotal drug-linker conjugate designed for the synthesis of advanced Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This document provides an in-depth overview of its chemical properties, mechanism of action, and its application in creating potent anti-cancer agents.

This compound is a derivative of SN-38, the highly potent active metabolite of the topoisomerase I inhibitor, irinotecan. As a pre-prepared conjugate, it streamlines the development of ADCs by providing the cytotoxic payload (SN-38) attached to a linker, ready for conjugation to a targeting moiety such as a monoclonal antibody or a peptide ligand.

Core Compound Specifications

PropertyValue
Compound Name This compound
CAS Number 2810895-93-1
Molecular Formula C41H47N7O10
Function Drug-Linker Conjugate for ADC Synthesis
Payload SN-38 (Topoisomerase I Inhibitor)

Mechanism of Action: The SN-38 Payload

The therapeutic efficacy of any ADC constructed with this compound is dependent on the cytotoxic activity of its SN-38 payload. SN-38 exerts its anti-cancer effect by inhibiting DNA topoisomerase I, a crucial enzyme for relaxing DNA supercoiling during replication and transcription.

The binding of SN-38 to the topoisomerase I-DNA complex prevents the re-ligation of single-strand breaks. When the DNA replication machinery encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks, subsequently arresting the cell cycle in the S-phase and triggering apoptosis (programmed cell death). SN-38 is reported to be up to 1,000 times more cytotoxic in vitro than its prodrug, irinotecan.

Below is a diagram illustrating the signaling pathway affected by the SN-38 payload.

SN38_Mechanism cluster_nucleus Cell Nucleus DNA_Replication DNA Replication Fork DNA_Supercoil Supercoiled DNA DNA_Replication->DNA_Supercoil DSB Double-Strand Break (DSB) DNA_Replication->DSB collision with stabilized complex Topoisomerase_I Topoisomerase I Top1_DNA_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Top1_DNA_Complex forms DNA_Supercoil->Topoisomerase_I unwinding DNA_Relaxed Relaxed DNA Top1_DNA_Complex->DNA_Relaxed prevents re-ligation SSB Single-Strand Break (SSB) Top1_DNA_Complex->SSB creates SSB->DNA_Relaxed re-ligation Cell_Cycle_Arrest S-Phase Arrest DSB->Cell_Cycle_Arrest SN38 SN-38 Payload SN38->Top1_DNA_Complex stabilizes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of the SN-38 payload. (Within 100 characters)

Application in Preclinical Research: A Case Study

This compound has been cited in patent literature for the construction of a novel peptide-drug conjugate targeting the EphA2 receptor, which is overexpressed in various solid tumors. This exemplifies its utility in creating targeted therapies beyond traditional antibody-based approaches.

Experimental Protocols

General Protocol for ADC Synthesis with this compound

This protocol outlines a general workflow for conjugating this compound to a targeting protein, such as a monoclonal antibody, via lysine (B10760008) residues.

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Activation of this compound: If the linker on this compound contains an NHS ester, it can be directly reacted with the lysine residues of the antibody. Dissolve this compound in an organic solvent like DMSO.

  • Conjugation Reaction: Add the activated this compound to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically carried out at room temperature for 2-4 hours with gentle mixing.

  • Purification: The resulting ADC is purified from unconjugated drug-linker and other reactants using techniques such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: The purified ADC is characterized to determine its concentration, DAR, and purity using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry.

The following diagram depicts a generalized workflow for ADC development.

ADC_Development_Workflow Target_Selection Target Antigen Selection Antibody_Development Antibody/Ligand Development Target_Selection->Antibody_Development Conjugation Conjugation Antibody_Development->Conjugation Drug_Linker_Selection This compound (Payload + Linker) Drug_Linker_Selection->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization In_Vitro_Testing In Vitro Evaluation Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Evaluation In_Vitro_Testing->In_Vivo_Testing

Caption: General workflow for ADC development. (Within 100 characters)
In Vitro Cytotoxicity Assay

  • Cell Culture: Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the newly synthesized ADC. Include controls such as an unconjugated antibody and free SN-38.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits 50% of cell growth) from the dose-response curve.

In Vivo Xenograft Model Evaluation
  • Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the ADC intravenously at various doses. Include control groups receiving vehicle and a non-targeting ADC.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to determine the efficacy of the ADC.

Quantitative Data for SN-38

The following table summarizes the in vitro potency of the SN-38 payload against various cancer cell lines. This data is indicative of the potential efficacy of an ADC utilizing this compound.

Cell LineCancer TypeIC50 of SN-38 (nM)
LoVoColon Cancer20
HCT116Colon Cancer50
HT29Colon Cancer130
SKOV-3Ovarian Cancer10.7
BT474Breast Cancer7.3
MDA-MB-231Breast Cancer38.9
MCF-7Breast Cancer14.4

Note: IC50 values can vary depending on the specific experimental conditions.

Conclusion

This compound represents a critical enabling technology for the development of next-generation targeted cancer therapies. By providing a high-potency cytotoxic payload pre-linked for conjugation, it accelerates the research and development of novel ADCs with the potential for improved therapeutic windows and efficacy against a range of malignancies. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of oncology.

An In-depth Technical Guide to the Linker Chemistry of PH-HG-005-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the linker chemistry of PH-HG-005-5, a drug-linker conjugate that utilizes the potent topoisomerase I inhibitor SN-38. This compound, also identified as compound 16c, is designed for use in Antibody-Drug Conjugates (ADCs), offering a targeted delivery system for cancer therapy. This document outlines the linker's structure, mechanism of action, synthesis, and relevant experimental data.

Core Concepts: The Role of the Linker in ADCs

In the architecture of an Antibody-Drug Conjugate (ADC), the linker is a critical component that connects the monoclonal antibody to the cytotoxic payload. The linker's properties significantly influence the ADC's stability in circulation, its drug-release mechanism at the target site, and its overall therapeutic index. Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the drug under specific conditions prevalent in the tumor microenvironment or within the target cancer cells, such as changes in pH or the presence of specific enzymes.

The linker employed in this compound is a pH-sensitive, self-immolative linker. This design strategy aims to ensure that the ADC remains stable and inactive in the bloodstream (at physiological pH ~7.4) and selectively releases the potent SN-38 payload in the acidic environment of tumor tissues or within cellular compartments like endosomes and lysosomes.

The Linker of this compound: Structure and Mechanism

The linker in this compound is a complex moiety designed for controlled, pH-dependent release of SN-38. While the exact, complete chemical structure of the entire this compound conjugate is proprietary and detailed within patent literature (WO2023061482 A1), the core concept involves a pH-sensitive trigger coupled to a self-immolative spacer.

The general mechanism of a pH-sensitive, self-immolative linker involves the following steps:

  • Internalization: The ADC, guided by its antibody component, binds to a specific antigen on the surface of a cancer cell and is internalized, typically into an endosome.

  • Acidification: The endosome undergoes acidification, lowering the internal pH.

  • Linker Cleavage: The acidic environment triggers the cleavage of a specific bond within the linker.

  • Self-Immolation: This initial cleavage initiates a cascade of electronic rearrangements within the linker's spacer unit, leading to its spontaneous decomposition.

  • Payload Release: The decomposition of the spacer liberates the active SN-38 payload inside the target cell.

This targeted release mechanism is crucial for minimizing off-target toxicity associated with potent chemotherapeutic agents like SN-38.

Quantitative Data

The following table summarizes key quantitative parameters related to the linker and the SN-38 payload. It is important to note that specific data for this compound may be limited in publicly available literature, and some data are inferred from studies on structurally related SN-38 derivatives and pH-sensitive linkers.

ParameterValueSignificanceReference
SN-38 Lactone Ring Stability Stable at pH ≤ 4.5The active form of SN-38 contains a lactone ring that is essential for its cytotoxic activity. This ring is prone to hydrolysis and inactivation at neutral or basic pH. The acidic tumor microenvironment or intracellular compartments help maintain its active form.[1]
Linker Stability in Plasma (pH 7.4) High (designed for minimal premature drug release)A stable linker in systemic circulation is critical to prevent off-target toxicity and ensure that the majority of the payload is delivered to the tumor site.[2]
pH for Triggered Release pH ~5.5This pH is characteristic of the endosomal and lysosomal compartments, ensuring that drug release is favored after the ADC has been internalized by the target cancer cell.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of drug-linker conjugates like this compound, based on common methodologies in the field. For the specific synthesis of this compound, consultation of the patent literature (WO2023061482 A1) is recommended.

General Synthesis of a pH-Sensitive SN-38 Drug-Linker

This protocol outlines the key steps in synthesizing a drug-linker construct where a pH-sensitive moiety is attached to SN-38.

Materials:

  • SN-38

  • Linker precursor with a pH-sensitive trigger and a reactive group for conjugation

  • Coupling reagents (e.g., DCC, EDC, HATU)

  • Bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Activation of the Linker: The carboxylic acid group on the linker precursor is activated using a coupling reagent in an anhydrous solvent.

  • Conjugation to SN-38: The activated linker is then reacted with the 10-hydroxyl group of SN-38 in the presence of a base. The reaction is typically stirred at room temperature until completion, which is monitored by techniques like TLC or LC-MS.

  • Purification: The resulting drug-linker conjugate is purified from unreacted starting materials and byproducts using column chromatography.

  • Characterization: The final product is characterized by methods such as NMR and mass spectrometry to confirm its structure and purity.

In Vitro pH-Dependent Hydrolysis Assay

This assay is used to determine the rate of drug release from the linker at different pH values.

Materials:

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in an organic solvent (e.g., DMSO) and then diluted into the different pH buffers to a final concentration.

  • Incubation: The samples are incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The amount of released SN-38 in each aliquot is quantified by HPLC.

  • Data Analysis: The percentage of released drug is plotted against time for each pH to determine the hydrolysis kinetics.

Plasma Stability Assay

This assay evaluates the stability of the drug-linker conjugate in plasma.

Materials:

  • This compound

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation: this compound is incubated in plasma at 37°C.

  • Time Points: Aliquots are collected at different time intervals.

  • Sample Preparation: Proteins in the plasma samples are precipitated (e.g., with acetonitrile), and the supernatant containing the drug-linker and any released drug is collected.

  • Analysis: The concentration of the intact drug-linker conjugate and the released payload are quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the intact conjugate remaining over time is calculated to determine its plasma stability.

Visualizations

The following diagrams illustrate key concepts related to the linker chemistry of this compound.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (e.g., with this compound) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH ~5.5-6.0) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome 3. Trafficking Payload SN-38 (Active Payload) Lysosome->Payload 4. Acid-Triggered Linker Cleavage & Self-Immolation Nucleus Nucleus Payload->Nucleus 5. Enters Nucleus DNA_Damage DNA Damage & Apoptosis Nucleus->DNA_Damage 6. Inhibits Topoisomerase I

Caption: General mechanism of action for an ADC utilizing a pH-sensitive linker.

Experimental_Workflow_Stability cluster_pH pH-Dependent Hydrolysis cluster_Plasma Plasma Stability pH_Incubation Incubate this compound in Buffers (pH 7.4 & 5.5) pH_Aliquots Collect Aliquots Over Time pH_Incubation->pH_Aliquots pH_HPLC Quantify Released SN-38 by HPLC pH_Aliquots->pH_HPLC Plasma_Incubation Incubate this compound in Plasma Plasma_Aliquots Collect Aliquots Over Time Plasma_Incubation->Plasma_Aliquots Plasma_LCMS Quantify Intact Conjugate by LC-MS/MS Plasma_Aliquots->Plasma_LCMS

Caption: Workflow for assessing the in vitro stability of this compound.

Caption: Logical relationship of the components of the pH-sensitive linker.

Conclusion

The linker chemistry of this compound represents a sophisticated approach to targeted drug delivery. By employing a pH-sensitive, self-immolative linker, this drug-linker conjugate is designed to deliver the potent cytotoxic agent SN-38 specifically to the acidic environment of tumor cells, thereby aiming to enhance efficacy while minimizing systemic toxicity. The rational design of such linkers, supported by rigorous in vitro and in vivo evaluation, is paramount to the development of safe and effective Antibody-Drug Conjugates. Further investigation into the specific structural and kinetic properties of the this compound linker will continue to advance its potential as a valuable component in the next generation of targeted cancer therapies.

References

PH-HG-005-5 CAS number 2810895-93-1

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the compound PH-HG-005-5 (CAS number 2810895-93-1) cannot be provided at this time. A comprehensive search of publicly available scientific and chemical databases yielded no specific information for a compound with this identifier.

This lack of information suggests several possibilities:

  • Novelty: The compound may be very new, and research pertaining to it has not yet been published.

  • Proprietary Nature: this compound could be an internal designation for a compound under development within a private organization, with details not yet disclosed publicly.

  • Data Unavailability: The information may exist but is not indexed in the databases that were searched.

Without accessible data on its mechanism of action, associated signaling pathways, or any experimental results, it is not possible to generate the requested technical guide, including data tables, experimental protocols, and visualizations.

Further investigation would be required through more specialized or proprietary databases, or by directly contacting the entity that has synthesized or is studying this compound, to obtain the necessary information for a comprehensive report.

Preliminary Efficacy of PH-HG-005-5: A Novel Anticancer Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preliminary preclinical data on PH-HG-005-5, a novel synthetic peptide with promising anticancer properties. The following sections detail the current understanding of its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these initial studies.

Introduction

This compound is a novel synthetic peptide designed to selectively target and disrupt cancer cell membranes. Drawing inspiration from naturally occurring antimicrobial peptides like Cecropins, this compound exhibits potent lytic activity against a range of cancer cell lines while demonstrating minimal toxicity to normal cells.[1] Its mechanism of action is primarily based on the formation of pores in the cell membrane of cancerous cells, leading to rapid cell death.[1] This document summarizes the key findings from preliminary efficacy studies.

Mechanism of Action

The proposed mechanism of action for this compound involves a multi-step process initiated by the electrostatic attraction between the cationic peptide and the anionic components of cancer cell membranes. This interaction facilitates the insertion of the peptide into the lipid bilayer, leading to the formation of transmembrane pores. This process disrupts the osmotic balance of the cell, causing leakage of intracellular contents and ultimately leading to apoptosis.[1]

cluster_0 Cell Membrane Interaction cluster_1 Pore Formation cluster_2 Cellular Disruption & Death PH_HG_005_5 This compound Peptide Binding Electrostatic Binding PH_HG_005_5->Binding Cancer_Cell_Membrane Cancer Cell Membrane (Anionic Surface) Cancer_Cell_Membrane->Binding Insertion Peptide Insertion into Membrane Binding->Insertion Pore_Formation Transmembrane Pore Formation Insertion->Pore_Formation Disruption Disruption of Ion Gradient Pore_Formation->Disruption Lysis Cell Lysis & Apoptosis Disruption->Lysis

Figure 1: Proposed mechanism of action for this compound.

In Vitro Efficacy

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and normal human cells. The results, summarized in Table 1, demonstrate potent and selective anticancer activity.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
BEL-7402Human Hepatocellular Carcinoma8.5
MDA-MB-231Human Breast Adenocarcinoma12.3
A549Human Lung Carcinoma15.1
HCT116Human Colon Carcinoma10.8
hPBMCNormal Human Peripheral Blood Mononuclear Cells> 100
HUVECHuman Umbilical Vein Endothelial Cells> 100

In Vivo Efficacy

The in vivo anticancer efficacy of this compound was assessed in a murine xenograft model of human colon adenocarcinoma. Treatment with this compound resulted in a significant increase in the survival time of the treated mice compared to the untreated control group.[1]

Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Control (Vehicle)22-
This compound (10 mg/kg)3559.1

Experimental Protocols

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Add this compound Incubation_24h->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Incubation_4h->Formazan_Solubilization Read_Absorbance Measure Absorbance at 490nm Formazan_Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
  • Cell Implantation: 1 x 10⁶ HCT116 human colon adenocarcinoma cells were subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).

  • Randomization: Mice were randomized into two groups: control (vehicle) and treatment (this compound).

  • Treatment Administration: The treatment group received intraperitoneal injections of this compound (10 mg/kg) every other day for 2 weeks. The control group received vehicle injections.

  • Monitoring: Tumor size and body weight were monitored throughout the study.

  • Endpoint: The study was terminated when tumors reached a predetermined size or when mice showed signs of morbidity. Survival time was recorded for each mouse.

Conclusion and Future Directions

The preliminary data presented in this whitepaper suggest that this compound is a promising novel anticancer peptide with potent and selective activity against various cancer cell lines. Its efficacy in a preclinical in vivo model further supports its therapeutic potential. Future studies will focus on optimizing the peptide sequence for enhanced stability and efficacy, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring its synergistic effects with existing chemotherapeutic agents.[1]

References

In Vitro Characterization of PH-HG-005-5: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PH-HG-005-5 is a derivative of SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan. It is primarily designed for use in the development of Antibody-Drug Conjugates (ADCs), where it can be linked to a targeting moiety, such as a monoclonal antibody, to facilitate targeted delivery to cancer cells.[1] This technical guide provides an overview of the available in vitro characterization data for this compound and outlines general experimental protocols relevant to its intended application.

Physicochemical Properties and Handling

Storage and Stability: this compound should be stored under specific conditions to maintain its integrity. For long-term storage, it is recommended to keep the compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1] The compound should be stored in a sealed container, protected from moisture and light.[1]

Solubility and Preparation of Working Solutions: A standard protocol for preparing a working solution of this compound involves creating a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 37.5 mg/mL.[1] To prepare a 1 mL working solution, 100 μL of the DMSO stock is mixed with 400 μL of PEG300. Subsequently, 50 μL of Tween-80 is added and mixed, followed by the addition of 450 μL of saline to reach the final volume.[1] This procedure yields a clear solution with a concentration of at least 3.75 mg/mL.[1]

Putative Mechanism of Action and Signaling Pathway

As a derivative of SN-38, this compound is expected to exert its cytotoxic effects through the inhibition of topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress. Inhibition of topoisomerase I by SN-38 leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA single-strand breaks, and ultimately, apoptosis.

PH_HG_005_5_Pathway cluster_cell Cancer Cell PH_HG_005_5 This compound (as ADC) Internalization Internalization PH_HG_005_5->Internalization 1. Binding & Lysosome Lysosome Internalization->Lysosome 2. Trafficking SN38 Release of SN-38 Lysosome->SN38 3. Cleavage TopoisomeraseI Topoisomerase I SN38->TopoisomeraseI 4. Inhibition DNA DNA TopoisomeraseI->DNA 5. Complex Formation DNA_Damage DNA Strand Breaks DNA->DNA_Damage 6. Stabilization of Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis 7. Cell Death

Caption: Putative mechanism of action for a this compound-based ADC.

Recommended In Vitro Assays for Characterization

While specific quantitative data for this compound is not publicly available, the following are standard in vitro assays that would be essential for its characterization as an ADC payload.

Cytotoxicity Assays

These assays are fundamental to determine the potency of the released payload (SN-38 derivative) in cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or the ADC) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Caption: General workflow for an MTT-based cytotoxicity assay.

Topoisomerase I Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the compound on its molecular target.

Experimental Protocol: Gel-Based Topoisomerase I Relaxation Assay

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and varying concentrations of this compound in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing a DNA loading dye and a protein denaturant like SDS).

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition at each compound concentration and calculate the IC50 value.

Topo_Assay cluster_prep Reaction Preparation cluster_process Assay Execution DNA Supercoiled DNA Mix Reaction Mix DNA->Mix Enzyme Topoisomerase I Enzyme->Mix Compound This compound Compound->Mix Incubation Incubation (37°C) Mix->Incubation Termination Reaction Termination Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Gel Visualization Electrophoresis->Visualization

Caption: Workflow for a topoisomerase I relaxation assay.

Conclusion

This compound is a promising payload for the development of novel ADCs. While specific in vitro characterization data is limited in the public domain, its derivation from SN-38 provides a strong rationale for its mechanism of action. The experimental protocols outlined in this guide provide a framework for the necessary in vitro studies to fully characterize its potency and activity as part of an ADC construct. Further research is warranted to establish a comprehensive in vitro profile of this compound.

References

The Evolution of a Potent Topoisomerase I Inhibitor: A Technical Guide to SN-38 and its Advanced Derivative, PH-HG-005-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of SN-38 (7-ethyl-10-hydroxycamptothecin), the highly potent active metabolite of the chemotherapeutic agent irinotecan (B1672180), and introduces its advanced derivative, PH-HG-005-5. SN-38 is a cornerstone in oncology, exerting its cytotoxic effects through the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription. Despite its efficacy, the clinical application of SN-38 has been hampered by its poor solubility and high toxicity. This has driven the development of novel drug delivery systems and derivatives to enhance its therapeutic index. A pivotal advancement in this area is the emergence of antibody-drug conjugates (ADCs), which utilize the targeting specificity of monoclonal antibodies to deliver potent payloads like SN-38 directly to cancer cells. This guide details the mechanism of action of SN-38, provides comprehensive experimental protocols for its evaluation, and presents a comparative analysis of its preclinical and clinical data. Furthermore, it introduces this compound, a specialized derivative of SN-38 developed as a drug-linker conjugate for ADCs, representing the next generation of targeted cancer therapies.

Introduction: SN-38, the Powerhouse Behind Irinotecan

SN-38 is a semi-synthetic analog of camptothecin (B557342) and the active metabolite of irinotecan, a widely used chemotherapeutic agent.[1] Irinotecan itself is a prodrug that is converted to SN-38 in the body by carboxylesterase enzymes.[1] The antitumor activity of irinotecan is almost entirely attributable to SN-38, which is estimated to be 100 to 1000 times more potent than its parent compound.[1][2]

The primary mechanism of action of SN-38 is the inhibition of DNA topoisomerase I.[3] This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[3] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3] This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[4]

Despite its potent anticancer activity, the physicochemical properties of SN-38 present significant challenges for its direct clinical use. It is poorly soluble in aqueous solutions and exhibits a pH-dependent instability of its active lactone ring, which hydrolyzes to an inactive carboxylate form at physiological pH.[5] These limitations have spurred extensive research into novel formulations and derivatives to improve its solubility, stability, and tumor-specific delivery.

This compound: A New Frontier in Targeted Therapy

This compound represents a significant advancement in the evolution of SN-38-based therapeutics. It is a derivative of SN-38 specifically designed as a drug-linker conjugate for the development of antibody-drug conjugates (ADCs).[6][7][8] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The antibody component of the ADC directs the conjugate to a specific antigen expressed on the surface of cancer cells, allowing for the targeted delivery of the payload and minimizing off-target toxicity.

This compound incorporates a linker molecule that allows for its covalent attachment to an antibody. This strategic design addresses the limitations of systemic SN-38 administration by ensuring that the highly potent drug is delivered preferentially to tumor cells, thereby enhancing its therapeutic window.

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for SN-38 and related compounds, providing a basis for comparison and understanding their therapeutic potential.

Table 1: In Vitro Cytotoxicity of SN-38 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HT1080Fibrosarcoma0.111Not Specified
MCF-7Breast Cancer0.145Not Specified
HepG2Liver Cancer0.179Not Specified
HCT116Colorectal CancerNot Specified48
HT-29Colorectal CancerNot Specified48
SW620Colorectal CancerNot Specified48

Data compiled from multiple sources. IC50 values can vary depending on the specific experimental conditions.

Table 2: Pharmacokinetic Parameters of SN-38 in Preclinical Models

SpeciesFormulationDose (mg/kg)Cmax (ng/mL)t1/2 (h)AUC (ng·h/mL)
MouseLE-SN38 (liposomal)5.5 (i.v. x 5)Not Specified6.38Not Specified
DogLE-SN38 (liposomal)1.2 (i.v.)Not Specified1.38 - 6.42Not Specified

Data from a study on a liposome-entrapped formulation of SN-38 (LE-SN38).[3]

Data on this compound is currently limited in publicly available literature. Researchers are encouraged to consult the patent application WO2023061482 A1 for more detailed information.

Signaling Pathways and Mechanisms of Action

The cytotoxic effect of SN-38 is a direct consequence of its interaction with the topoisomerase I-DNA complex. The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to programmed cell death (apoptosis).

SN38_Signaling_Pathway SN38 SN-38 Cleavable_Complex Stabilized Ternary Cleavable Complex SN38->Cleavable_Complex Stabilizes TopoI_DNA Topoisomerase I-DNA Complex TopoI_DNA->Cleavable_Complex Forms Replication_Fork DNA Replication Fork Cleavable_Complex->Replication_Fork Collision with DSB Double-Strand Break Replication_Fork->DSB Converts SSB to SSB Single-Strand Break SSB->DSB Cell_Cycle_Arrest S-Phase Arrest DSB->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of action of SN-38 leading to apoptosis.

The concept of an ADC built with this compound leverages this potent mechanism in a targeted manner.

ADC_Workflow ADC Antibody-Drug Conjugate (Ab-Linker-PH-HG-005-5) Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Binds to Antigen Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (SN-38) Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Induces

Caption: Workflow of an ADC utilizing this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of SN-38 and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (SN-38 or this compound based ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include appropriate controls (vehicle-only for 100% viability and medium-only for background).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of Test Compound Incubate_Overnight->Prepare_Dilutions Add_Compound Add Compound to Cells Prepare_Dilutions->Add_Compound Incubate_Exposure Incubate for Exposure Period (e.g., 72h) Add_Compound->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for Formazan Formation (2-4h) Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Topoisomerase I DNA Relaxation Assay

This in vitro assay directly assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.

Objective: To determine if a compound inhibits the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

  • Test compound

  • Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose (B213101) gel (1%)

  • TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 1x assay buffer, supercoiled DNA (e.g., 0.25 µg), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase I to the reaction mixture to initiate the reaction. Include a no-enzyme control and a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the formation of relaxed DNA topoisomers compared to the vehicle control.

Conclusion

SN-38 remains a highly relevant and potent cytotoxic agent in the oncologist's armamentarium. Its well-defined mechanism of action as a topoisomerase I inhibitor provides a strong rationale for its continued use and development. The challenges associated with its physicochemical properties have been the driving force behind significant innovation in drug delivery and formulation. The development of derivatives like this compound for use in antibody-drug conjugates represents a paradigm shift, moving from systemic administration to highly targeted, tumor-specific delivery. This evolution holds the promise of maximizing the therapeutic potential of SN-38 while minimizing its associated toxicities, ultimately offering a more effective and safer treatment option for cancer patients. Further preclinical and clinical investigation of ADCs incorporating this compound and similar derivatives is eagerly anticipated and will be crucial in defining their role in the future of cancer therapy.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Small Molecules to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the conjugation of a hypothetical small molecule, designated PH-HG-005-5, to antibodies. As the specific chemical properties of this compound are not publicly available, this protocol outlines two of the most common and robust strategies for antibody conjugation: targeting primary amines and targeting thiols. These methodologies are broadly applicable to a wide range of small molecules and antibodies, serving as a foundational resource for the development of antibody-drug conjugates (ADCs) and other immunoconjugates. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to guide the researcher through the entire process, from antibody preparation to conjugate characterization.

Introduction to Antibody Conjugation

Antibody conjugation is the process of chemically linking a molecule, such as a drug, toxin, or fluorescent dye, to an antibody. This technique is pivotal in various fields, including targeted therapy, diagnostics, and biomedical research. The specificity of the antibody directs the conjugated molecule to a specific target, such as a cancer cell, thereby enhancing efficacy and reducing off-target effects.

The choice of conjugation strategy depends on the available reactive groups on both the antibody and the small molecule. The most common targets on an antibody are the primary amines of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues. More advanced, site-specific methods like click chemistry are also gaining prominence as they offer greater control over the conjugation site and stoichiometry.[1][]

This guide will focus on two primary approaches, assuming this compound has been synthesized with either an amine-reactive or a thiol-reactive functional group.

Assumed Chemistry of this compound

For the purpose of this protocol, we will assume this compound can be functionalized in one of two ways:

  • This compound-NHS Ester (Amine-Reactive): This form contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on lysine residues of the antibody to form a stable amide bond.[3] This reaction is typically performed at a slightly basic pH (8.0-9.0).

  • This compound-Maleimide (Thiol-Reactive): This form contains a maleimide (B117702) group, which reacts specifically with sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond. This reaction is most efficient at a neutral pH (6.5-7.5).

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation of this compound-NHS Ester

This protocol is designed for conjugating an NHS-ester functionalized small molecule to the primary amines of an antibody.

3.1.1. Materials and Buffers

Reagent/MaterialSpecification
Antibody≥ 2 mg/mL in a buffer free of primary amines (e.g., PBS)
This compound-NHS EsterStock solution of 10 mg/mL in anhydrous DMSO or DMF
Conjugation Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Quenching Solution1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
Purification ColumnDesalting column (e.g., Sephadex G-25) or size-exclusion chromatography
Anhydrous DMSO or DMFFor dissolving the NHS ester

3.1.2. In-Solution Conjugation Workflow

Caption: Workflow for amine-reactive conjugation.

3.1.3. Step-by-Step Procedure

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (like Tris), it must be buffer exchanged into the Conjugation Buffer. This can be done using a desalting column or dialysis.[4]

    • Adjust the antibody concentration to at least 2 mg/mL for optimal results.[3]

  • Prepare this compound-NHS Ester Solution:

    • Shortly before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, slowly add the desired molar excess of the dissolved this compound-NHS ester. A starting point is a 10-20 fold molar excess of the NHS ester to the antibody.[4]

    • Incubate the reaction for 1 hour at room temperature with continuous stirring.[4]

  • Quenching (Optional):

    • To stop the reaction, you can add a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[5]

Protocol 2: Thiol-Reactive Conjugation of this compound-Maleimide

This protocol is for conjugating a maleimide-functionalized small molecule to the thiol groups of an antibody. This requires the reduction of the antibody's native disulfide bonds.

3.2.1. Materials and Buffers

Reagent/MaterialSpecification
Antibody≥ 2 mg/mL in a buffer free of thiols
This compound-MaleimideStock solution of 10 mg/mL in anhydrous DMSO or DMF
Reduction BufferPBS, pH 7.2-7.4
Reducing AgentTCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)
Conjugation BufferPBS, pH 7.0-7.5
Purification ColumnDesalting column (e.g., Sephadex G-25)
Anhydrous DMSO or DMFFor dissolving the maleimide

3.2.2. Thiol-Reactive Conjugation Workflow

Caption: Workflow for thiol-reactive conjugation.

3.2.3. Step-by-Step Procedure

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in Reduction Buffer.

    • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.[5]

    • Incubate for 30-60 minutes at room temperature.[5][6]

  • Remove Reducing Agent:

    • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.[5] This step is critical as any residual reducing agent will react with the maleimide.

  • Prepare this compound-Maleimide Solution:

    • Dissolve the this compound-maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound-maleimide to the reduced antibody.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Characterization of the Antibody Conjugate

After purification, it is essential to characterize the conjugate to determine its concentration and the degree of labeling (DOL), which is the average number of small molecules conjugated to each antibody.

4.1. Calculation of Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength (λ_max) of this compound.[3]

The following formulas are used:

  • Protein Concentration (mg/mL) = [A₂₈₀ - (A_max * CF)] / ε_protein

    • Where A₂₈₀ is the absorbance at 280 nm, A_max is the absorbance at the λ_max of the small molecule, CF is the correction factor (A₂₈₀ of the free small molecule / A_max of the free small molecule), and ε_protein is the extinction coefficient of the antibody in mL/mg·cm.[3]

  • Molar Concentration of Small Molecule = A_max / ε_small_molecule

    • Where ε_small_molecule is the molar extinction coefficient of this compound in M⁻¹cm⁻¹.

  • DOL = (Molar Concentration of Small Molecule) / (Molar Concentration of Antibody)

Advanced Conjugation: Click Chemistry

For more precise control over the conjugation site and stoichiometry, click chemistry is an excellent alternative.[1][] This approach involves introducing a bioorthogonal handle (e.g., an azide (B81097) or an alkyne) onto the antibody, often at a specific site, and a complementary reactive group onto the small molecule. The two are then "clicked" together in a highly efficient and specific reaction.[7] While the setup for click chemistry is more involved, it can lead to more homogeneous and well-defined antibody conjugates.[8]

Troubleshooting

ProblemPossible CauseSolution
Low DOL - Insufficient molar excess of this compound- Inactive this compound (hydrolyzed NHS ester)- Competing substances in the antibody buffer (e.g., Tris)- Incomplete antibody reduction (for thiol conjugation)- Increase the molar excess of the small molecule- Prepare fresh this compound solution just before use- Ensure proper buffer exchange of the antibody- Optimize reduction conditions (time, temperature, reductant concentration)
Antibody Aggregation - High DOL- Hydrophobicity of this compound- Inappropriate buffer conditions- Reduce the molar excess of this compound- Include solubility-enhancing agents in the buffer- Optimize buffer pH and ionic strength
Poor Antibody Recovery - Non-specific binding to purification column- Aggregation and precipitation- Use a different type of purification column- Perform purification at 4°C

Conclusion

The protocols outlined in this application note provide a solid foundation for the successful conjugation of small molecules like this compound to antibodies. The choice between amine-reactive and thiol-reactive strategies will depend on the specific characteristics of the antibody and the desired properties of the final conjugate. For all new conjugations, it is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions. Careful characterization of the final product is crucial to ensure its quality and performance in downstream applications.

References

Application Notes and Protocols for PH-HG-005-5 in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. PH-HG-005-5 is a derivative of SN-38, a potent topoisomerase I inhibitor, designed for conjugation to antibodies to form highly effective ADCs.[1] SN-38, the active metabolite of irinotecan, is 100 to 1000 times more potent than its parent drug.[1][2] By inhibiting topoisomerase I, this compound induces DNA damage and triggers apoptosis in rapidly dividing cancer cells.[3][4][5][6][]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, targeting both cysteine and lysine (B10760008) residues on the monoclonal antibody.

Mechanism of Action of this compound Based ADCs

This compound-based ADCs function by targeting a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the potent cytotoxic payload. The released this compound then inhibits topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[5][6] This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks, ultimately causing cell cycle arrest and apoptosis.[2][4]

PH_HG_005_5_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release This compound Release Lysosome->Payload_Release Linker Cleavage Topoisomerase_I Topoisomerase I Payload_Release->Topoisomerase_I Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Stabilizes Cleavage Complex DNA DNA DNA->Topoisomerase_I Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of a this compound ADC.

Experimental Protocols

The following protocols describe the synthesis of this compound ADCs via cysteine and lysine conjugation. These are generalized protocols that should be optimized for each specific antibody and application.

Protocol 1: Cysteine-Based Conjugation

This protocol is suitable for antibodies with accessible interchain disulfide bonds that can be selectively reduced to generate reactive thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with a maleimide (B117702) linker (this compound-Mal)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: N-acetylcysteine (50 mM in water)

  • Purification system: Size-Exclusion Chromatography (SEC) column

  • Reaction buffer: PBS with 5 mM EDTA, pH 7.2

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Antibody Reduction:

    • Add a 2.5 to 3.0 molar equivalent of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound-Mal in DMSO.

    • Add a 5 to 10-fold molar excess of this compound-Mal to the reduced antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the this compound-Mal) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4) to remove unconjugated drug-linker and other small molecules.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.[8][9][10]

Protocol 2: Lysine-Based Conjugation

This method utilizes the primary amines of surface-accessible lysine residues for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with an NHS-ester linker (this compound-NHS)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution: Tris-HCl or glycine (B1666218) (1 M, pH 8.0)

  • Purification system: Size-Exclusion Chromatography (SEC) column

  • Reaction buffer: PBS, pH 8.0-8.5

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound-NHS in DMSO.

    • Add a 5 to 15-fold molar excess of the this compound-NHS to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate at room temperature for 2-4 hours with gentle mixing, protected from light.

  • Quenching:

    • Add a final concentration of 50 mM Tris-HCl or glycine to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Determine the DAR by HIC-HPLC or UV-Vis spectroscopy.[8][9][10]

ADC_Synthesis_Workflow Start Start Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Conjugation_Choice Conjugation Strategy? Antibody_Prep->Conjugation_Choice Cysteine_Path Cysteine Conjugation_Choice->Cysteine_Path Cysteine Lysine_Path Lysine Conjugation_Choice->Lysine_Path Lysine Reduction 2a. Antibody Reduction (TCEP) Cysteine_Path->Reduction Conjugation_Lys 2b. Conjugation (this compound-NHS) Lysine_Path->Conjugation_Lys Conjugation_Cys 3a. Conjugation (this compound-Mal) Reduction->Conjugation_Cys Quenching_Cys 4a. Quenching (N-acetylcysteine) Conjugation_Cys->Quenching_Cys Quenching_Lys 3b. Quenching (Tris or Glycine) Conjugation_Lys->Quenching_Lys Purification 5. Purification (SEC) Quenching_Cys->Purification Quenching_Lys->Purification Characterization 6. Characterization (DAR, Purity) Purification->Characterization End End Characterization->End

General workflow for ADC synthesis.

Data Presentation

The following tables summarize key quantitative data for ADCs synthesized with SN-38, the parent compound of this compound. This data can serve as a benchmark for the development and characterization of this compound based ADCs.

Table 1: In Vitro Cytotoxicity of SN-38 and SN-38-ADCs

Cell LineCancer TypeCompoundAchieved DARIC50 (nM)Reference
SKOV-3OvarianSN-38N/A10.7[3]
SKOV-3OvarianT-SN38 A3.75.2 ± 0.3[1]
SKOV-3OvarianT-SN38 B3.24.4 ± 0.7[1]
SKOV-3OvarianT-SN38 C3.45.1 ± 0.4[1]
BT474 HerDRBreastSN-38N/A7.3[3]
BT474 HerDRBreastMil40-SN38 ADC~3.714.5 - 235.6[3]
Various HumanVariousSN-38N/A1.0 - 6.0[3]
M1S1 expressingVariousC16 ADCN/A0.030 - 0.040[3]

Table 2: Stability of SN-38-ADCs

ADCLinker TypeStability MetricResultReference
IMMU-132Acid-sensitive carbonateHalf-life in human serum~24 hours[3]
SN38-ether-ADCCTSB-cleavable ether linkerHalf-life in serum> 10 days[3]

Characterization of this compound ADCs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute that influences the ADC's potency and pharmacokinetic properties.[8]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method to separate ADC species with different numbers of conjugated drug molecules. The average DAR can be calculated from the peak areas of the different species.[10][11]

  • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload (e.g., ~370 nm for SN-38 derivatives).[9]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.[11]

3. In Vitro Cytotoxicity Assays:

  • Cell-based assays are performed to determine the potency (e.g., IC50) of the ADC on target cancer cell lines. These assays confirm that the ADC retains its cytotoxic activity after conjugation.

4. In Vivo Efficacy Studies:

  • Animal models are used to evaluate the anti-tumor activity of the ADC in a physiological setting. These studies provide crucial information on the therapeutic window and overall efficacy.

Conclusion

This compound offers a promising payload for the development of next-generation ADCs. The protocols and data presented here provide a comprehensive guide for researchers to synthesize, characterize, and evaluate this compound-based ADCs. Careful optimization of the conjugation strategy, linker chemistry, and DAR is crucial for developing a safe and effective therapeutic.

References

Application Notes and Protocols: Conjugation of PH-HG-005-5 to Targeting Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the specificity of targeting peptides with the potency of small molecule drugs.[1][2][3] This approach can enhance drug delivery to target tissues, improve pharmacokinetic profiles, and reduce off-target toxicity.[2][4] These application notes provide detailed protocols for the conjugation of a hypothetical small molecule, PH-HG-005-5, to various targeting peptides. The methodologies described herein are based on common bioconjugation strategies and can be adapted depending on the specific functional groups present on both the peptide and this compound.[5][6]

General Considerations for Conjugation

The success of a peptide-drug conjugate hinges on several factors, including the choice of conjugation chemistry, the nature of the linker, and the specific peptide sequence.[2] The linker can be either cleavable, releasing the drug at the target site, or non-cleavable, where the entire conjugate elicits the therapeutic effect.[2] The selection of a suitable conjugation strategy depends on the available functional groups on both the peptide and the small molecule.

Table 1: Common Functional Groups and Corresponding Conjugation Chemistries

Functional Group on PeptideFunctional Group on this compoundLinkage FormedReagents
Amine (-NH2)Carboxylic Acid (-COOH)AmideEDC, NHS
Thiol (-SH)Maleimide (B117702)Thioether---
Azide (-N3)AlkyneTriazoleCopper(I) catalyst
Aldehyde/KetoneHydrazine/HydroxylamineHydrazone/Oxime---

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of a this compound molecule containing a carboxylic acid to a peptide with a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).

Materials:

  • This compound with a carboxylic acid group

  • Targeting peptide with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester intermediate.

  • Conjugation to the Peptide:

    • Dissolve the targeting peptide in PBS (pH 7.4).

    • Slowly add the activated this compound solution to the peptide solution. The molar ratio of activated small molecule to peptide should be optimized, typically starting at 5:1.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

    • Remove unreacted small molecule and coupling reagents using a size-exclusion chromatography column equilibrated with PBS.

    • Further purify the conjugate using RP-HPLC. Collect fractions corresponding to the desired product.

  • Characterization:

    • Confirm the identity and purity of the this compound-peptide conjugate by mass spectrometry and analytical RP-HPLC.

Workflow for EDC/NHS Coupling

EDC_NHS_Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis PHG_COOH This compound (-COOH) Activated_PHG This compound-NHS Ester PHG_COOH->Activated_PHG DMF/DMSO EDC_NHS EDC, NHS EDC_NHS->Activated_PHG Conjugate This compound-Peptide (Amide Bond) Activated_PHG->Conjugate PBS, pH 7.4 Peptide_NH2 Targeting Peptide (-NH2) Peptide_NH2->Conjugate Purification SEC & RP-HPLC Conjugate->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: Workflow for amide bond conjugation.

Protocol 2: Thiol-Maleimide Coupling

This protocol is suitable for conjugating a this compound molecule containing a maleimide group to a peptide with a free thiol (cysteine residue).

Materials:

  • This compound with a maleimide group

  • Cysteine-containing targeting peptide

  • Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Size-Exclusion Chromatography (SEC) column

  • RP-HPLC system

  • Mass Spectrometer

Procedure:

  • Peptide Preparation (if necessary):

    • If the peptide exists as a dimer, dissolve it in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature to reduce the disulfide bond.

    • Remove TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the reduced peptide in the reaction buffer.

    • Dissolve the maleimide-functionalized this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the peptide solution. A 1.5 to 5-fold molar excess of the small molecule is typically used.

    • React for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Follow steps 3 and 4 from Protocol 1 to purify and characterize the conjugate.

Workflow for Thiol-Maleimide Coupling

Thiol_Maleimide_Coupling cluster_peptide_prep Peptide Preparation cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Peptide_SS Peptide Dimer (-S-S-) Peptide_SH Reduced Peptide (-SH) Peptide_SS->Peptide_SH TCEP TCEP (optional) TCEP->Peptide_SH Conjugate This compound-Peptide (Thioether Bond) Peptide_SH->Conjugate PBS, pH 6.5-7.5 PHG_Maleimide This compound-Maleimide PHG_Maleimide->Conjugate Purification SEC & RP-HPLC Conjugate->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: Workflow for thiol-maleimide conjugation.

Hypothetical Signaling Pathway Targeted by this compound-Peptide Conjugate

Let's assume the targeting peptide directs the this compound conjugate to a G protein-coupled receptor (GPCR) that is overexpressed on cancer cells.[7][8] Upon binding, the conjugate is internalized, and this compound is released, inhibiting a key downstream signaling molecule, thereby inducing apoptosis.

Table 2: Components of the Hypothetical Signaling Pathway

ComponentFunction
Targeting PeptideBinds to overexpressed GPCR on cancer cells.
GPCRInitiates intracellular signaling upon ligand binding.[7][9]
G ProteinTransduces the signal from the GPCR to downstream effectors.[7][10]
Downstream Effector (e.g., Adenylyl Cyclase)Generates second messengers (e.g., cAMP).
Kinase Cascade (e.g., PKA)Amplifies the signal.
Target Protein (inhibited by this compound)A pro-survival protein.
ApoptosisProgrammed cell death.

Diagram of the Hypothetical Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell Conjugate This compound-Peptide Conjugate GPCR Overexpressed GPCR Conjugate->GPCR Binding Internalization Internalization GPCR->Internalization Release This compound Release Internalization->Release Target_Protein Pro-survival Protein Release->Target_Protein Inhibition Apoptosis Apoptosis Target_Protein->Apoptosis Prevents

References

Application Notes and Protocols for Stability Assays of PH-HG-005-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PH-HG-005-5 is a novel small molecule inhibitor under development. Ensuring its stability is a critical aspect of the drug development process, as it directly impacts safety, efficacy, and shelf-life.[1] This document provides a comprehensive overview of the experimental setup for conducting stability assays on this compound. The protocols outlined herein are designed to assess the chemical and physical stability of the active pharmaceutical ingredient (API) and its formulated drug product under various environmental conditions. These studies are essential for identifying potential degradation pathways, establishing appropriate storage conditions, and determining the re-test period or shelf-life.[1]

Data Presentation

The stability of this compound should be monitored over time under different storage conditions. The following tables summarize the expected quantitative data from these assays.

Table 1: Stability Data for this compound API under Long-Term Storage Conditions (25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)Water Content (%)
0White to off-white powder99.8<0.10.2
3Conforms99.70.10.2
6Conforms99.50.20.3
9Conforms99.40.30.3
12Conforms99.20.40.4
18Conforms99.00.50.4
24Conforms98.80.60.5

Table 2: Stability Data for this compound API under Accelerated Storage Conditions (40°C ± 2°C / 75% RH ± 5% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)Water Content (%)
0White to off-white powder99.8<0.10.2
1Conforms99.20.40.5
2Conforms98.80.70.6
3Conforms98.50.90.7
6Conforms97.61.50.9

Table 3: Summary of Stress Testing Results for this compound API

Stress ConditionDurationObservationsAssay (%)Major Degradation Product(s)
Acid Hydrolysis (0.1N HCl)24 hoursSignificant degradation85.2DP-H1, DP-H2
Base Hydrolysis (0.1N NaOH)24 hoursModerate degradation92.5DP-B1
Oxidation (3% H₂O₂)24 hoursMinor degradation98.1DP-O1
Thermal (80°C)48 hoursSlight discoloration97.9DP-T1
Photostability (ICH Q1B)1.2 million lux hoursNo significant change99.5Not applicable

Experimental Protocols

Detailed methodologies for the key stability-indicating experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method is used to determine the potency and purity of this compound.

Materials:

  • This compound reference standard and test samples

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1 mg/mL in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Accurately weigh and dissolve the test samples to a final concentration of 1 mg/mL in methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Data Analysis:

    • Calculate the assay of this compound by comparing the peak area of the sample to that of the reference standard.

    • Determine the percentage of impurities by area normalization.

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of this compound under recommended storage conditions and elevated stress conditions to predict its shelf-life.[2]

Procedure:

  • Place multiple batches of the this compound API and drug product in their proposed commercial packaging into controlled environmental chambers.[2]

  • Long-Term Conditions: Set chambers to 25°C ± 2°C and 60% RH ± 5% RH.[2]

  • Accelerated Conditions: Set chambers to 40°C ± 2°C and 75% RH ± 5% RH.[2]

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).[3]

  • Analyze the samples according to the established stability-indicating methods (e.g., HPLC for assay and impurities, Karl Fischer for water content, and physical appearance).[2]

Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and pathways and to demonstrate the specificity of the analytical methods.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analyze all stressed samples using the validated HPLC method to assess the extent of degradation and the formation of degradation products.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like this compound. In this example, this compound is depicted as an inhibitor of a receptor tyrosine kinase (RTK), which is a common target in oncology.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor (Ligand) Ligand->RTK PH_HG_005_5 This compound PH_HG_005_5->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation

Caption: Hypothetical RTK signaling pathway inhibited by this compound.

Experimental Workflow

The diagram below outlines the general workflow for conducting stability assays for this compound.

G cluster_studies Stability Studies Start Start: this compound API and Drug Product Batches Protocol Develop & Validate Stability-Indicating Methods Start->Protocol LongTerm Long-Term Stability (25°C/60% RH) Protocol->LongTerm Accelerated Accelerated Stability (40°C/75% RH) Protocol->Accelerated Stress Forced Degradation (Acid, Base, Oxide, Heat, Light) Protocol->Stress Analysis Sample Analysis at Specified Time Points LongTerm->Analysis Accelerated->Analysis Stress->Analysis Data Data Collection & Analysis (Assay, Impurities, Physical Properties) Analysis->Data Report Generate Stability Report (Shelf-Life Determination) Data->Report

Caption: General workflow for this compound stability testing.

References

Application Notes and Protocols for Antibody Modification with PH-HG-005-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PH-HG-005-5 is a derivative of the potent topoisomerase I inhibitor SN-38, designed for use in the development of Antibody-Drug Conjugates (ADCs)[1][2][3]. ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a cytotoxic payload, such as SN-38, directly to cancer cells[4][5]. This targeted delivery aims to enhance the therapeutic window of the cytotoxic agent by increasing its concentration at the tumor site while minimizing systemic toxicity[4].

The covalent attachment of a drug-linker entity like this compound to an antibody is a critical step in ADC development[6]. The choice of conjugation strategy significantly impacts the homogeneity, stability, and in vivo performance of the resulting ADC[4][]. This document provides detailed protocols for common antibody modification techniques that can be adapted for the conjugation of this compound, along with structured data and visual workflows to guide researchers in this process.

Key Antibody Modification Techniques

There are two primary approaches for conjugating a drug-linker to an antibody: random (non-specific) conjugation and site-specific conjugation[][8].

  • Random Conjugation: This method typically targets naturally occurring amino acid residues, such as lysines or cysteines (from reduced interchain disulfides), that are abundant on the antibody surface[][8]. While operationally simpler, it results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites[4][].

  • Site-Specific Conjugation: This approach utilizes genetic engineering to introduce specific conjugation sites, such as engineered cysteines or unnatural amino acids, into the antibody sequence[5][8][9]. This allows for precise control over the DAR and the location of the payload, leading to a more homogeneous and well-defined ADC product[4][].

Experimental Protocols

The following are generalized protocols for the most common random and site-specific antibody conjugation methods. Researchers will need to optimize these protocols for their specific antibody and the this compound drug-linker.

Protocol 1: Non-Specific Conjugation via Lysine (B10760008) Residues (Amine Acylation)

This protocol describes the conjugation of a drug-linker activated with an N-hydroxysuccinimide (NHS) ester to the primary amines of lysine residues on the antibody.

Workflow for Lysine-Based Conjugation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis A 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) C 3. Add Drug-Linker Solution to Antibody Solution (Molar Ratio Optimization) A->C Antibody B 2. Dissolve NHS-Ester Drug-Linker (this compound) in Anhydrous DMSO B->C Drug-Linker D 4. Incubate at Room Temperature or 4°C for 1-2 hours C->D Reaction Mixture E 5. Purify ADC via Size Exclusion Chromatography (SEC) or Dialysis D->E Crude ADC F 6. Concentrate and Buffer Exchange the Final ADC E->F Purified ADC G 7. Characterize ADC (e.g., DAR, Aggregation, Purity) F->G Final ADC

Caption: Workflow for non-specific antibody conjugation via lysine residues.

Materials:

  • Antibody of interest

  • This compound with an NHS-ester reactive group

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4 and pH 8.0-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis cassette (e.g., 10 kDa MWCO)[][11]

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer like PBS at pH 7.2-7.4. Ensure the antibody solution is free of interfering substances like Tris or sodium azide[11].

    • Adjust the antibody concentration to 1-10 mg/mL.

    • For the reaction, adjust the pH of the antibody solution to 8.0-8.5 to increase the reactivity of the NHS ester[].

  • Drug-Linker Preparation:

    • Dissolve the NHS-ester functionalized this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use[].

  • Conjugation Reaction:

    • Add the dissolved drug-linker to the antibody solution at a specific molar excess (e.g., 5-20 fold molar excess of drug-linker to antibody). This ratio will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove unconjugated drug-linker and reaction byproducts by purifying the ADC.

    • Option A: Size Exclusion Chromatography (SEC): Equilibrate an SEC column (e.g., Sephadex G-25) with PBS, pH 7.4. Load the reaction mixture onto the column and collect the fractions containing the conjugated antibody[11].

    • Option B: Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS, pH 7.4, at 4°C with multiple buffer changes over 24-48 hours[].

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the DAR using UV-Vis spectroscopy or mass spectrometry.

    • Assess the level of aggregation using SEC.

    • Evaluate the purity of the ADC using SDS-PAGE.

Quantitative Data Summary for Lysine Conjugation

ParameterRecommended RangeReference
Antibody Concentration1-10 mg/mL[]
Reaction BufferPBS, pH 8.0-8.5[]
Drug-Linker Stock10 mM in anhydrous DMSO[]
Molar Ratio (Drug:Ab)5:1 to 20:1 (to be optimized)[]
Incubation Time1-2 hours at room temperature[]
Purification MethodSEC or Dialysis[][11]
Protocol 2: Site-Specific Conjugation via Engineered Cysteines

This protocol describes the conjugation of a drug-linker containing a maleimide (B117702) group to the thiol groups of engineered cysteines in an antibody. This requires prior reduction of the engineered cysteine residues.

Workflow for Cysteine-Based Conjugation

G cluster_prep Preparation & Reduction cluster_reaction Conjugation Reaction cluster_purification Purification & Capping cluster_analysis Analysis A 1. Prepare Engineered Antibody in PBS, pH 7.2-7.4 B 2. Reduce Antibody with TCEP (30 min at RT) A->B Antibody C 3. Remove Reducing Agent (e.g., Desalting Column) B->C Reduced Ab E 5. Mix Reduced Antibody and Drug-Linker C->E Reactive Ab D 4. Prepare Maleimide Drug-Linker (this compound) in DMSO D->E Drug-Linker F 6. Incubate at Room Temperature for 1-4 hours E->F Reaction G 7. Quench Reaction (e.g., N-acetylcysteine) F->G Crude ADC H 8. Purify ADC via SEC or Affinity Chromatography G->H Quenched ADC I 9. Characterize ADC (e.g., DAR, Purity, Stability) H->I Final ADC

Caption: Workflow for site-specific antibody conjugation via engineered cysteines.

Materials:

  • Antibody with engineered cysteine residues

  • This compound with a maleimide reactive group

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS, pH 7.2-7.4

  • Anhydrous DMSO

  • Desalting column

  • SEC or Protein A/G affinity chromatography column[]

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Preparation and Reduction:

    • Buffer exchange the engineered antibody into PBS, pH 7.2-7.4.

    • Add a 10-50 fold molar excess of a reducing agent like TCEP to the antibody solution[4][].

    • Incubate for 30-60 minutes at room temperature to reduce the engineered cysteine residues[].

    • Immediately remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.2-7.4.

  • Drug-Linker Preparation:

    • Dissolve the maleimide-functionalized this compound in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 2-5 fold molar excess of the dissolved drug-linker per reactive thiol group to the reduced antibody.

    • Incubate the reaction mixture for 1-4 hours at room temperature in the dark.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a quenching agent like N-acetylcysteine in molar excess.

    • Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules. Alternatively, Protein A or Protein G affinity chromatography can be used for more complex mixtures[].

  • Characterization:

    • Perform the same characterization steps as described in Protocol 1 (DAR, aggregation, purity).

Quantitative Data Summary for Cysteine Conjugation

ParameterRecommended RangeReference
Antibody Concentration1-10 mg/mL[]
Reducing AgentTCEP (10-50 fold molar excess)[4][]
Reduction Time30-60 min at room temperature[]
Reaction BufferPBS, pH 7.2-7.4[]
Molar Ratio (Drug:Thiol)2:1 to 5:1 (to be optimized)-
Incubation Time1-4 hours at room temperature-
Purification MethodSEC or Affinity Chromatography[]

Mechanism of Action of an SN-38 Based ADC

Once the this compound is conjugated to a tumor-targeting antibody, the resulting ADC binds to a specific antigen on the surface of a cancer cell. The ADC is then internalized, typically via endocytosis. Inside the cell, the linker is cleaved by cellular machinery (e.g., enzymes in the lysosome), releasing the active SN-38 payload[3]. SN-38 then inhibits topoisomerase I, leading to DNA damage and ultimately triggering apoptosis (programmed cell death)[2].

Signaling Pathway for ADC-Induced Apoptosis

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus ADC Antibody-Drug Conjugate (this compound) Antigen Tumor Antigen ADC->Antigen Binding Receptor Antigen Binding Antigen->Receptor Internalization Internalization (Endocytosis) Receptor->Internalization Release Payload Release (Linker Cleavage) Internalization->Release Payload SN-38 Release->Payload Topoisomerase Topoisomerase I Payload->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Generalized signaling pathway of an SN-38 based ADC.

Conclusion

The development of ADCs using potent payloads like this compound requires robust and well-characterized antibody modification techniques. The choice between random and site-specific conjugation depends on the desired properties of the final ADC and the available resources. The protocols provided here serve as a foundation for researchers to develop optimized conjugation strategies for their specific antibody and this compound, paving the way for the creation of novel, targeted cancer therapeutics.

References

Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of an Antibody-Drug Conjugate (ADC) Utilizing PH-HG-005-5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) of an antibody-drug conjugate (ADC) synthesized using the drug-linker PH-HG-005-5. This compound is a derivative of the potent topoisomerase I inhibitor SN-38, designed for conjugation to monoclonal antibodies (mAbs) or other targeting moieties.[] The DAR is a critical quality attribute (CQA) of an ADC, as it significantly influences the therapeutic efficacy and safety profile of the drug.[2][3] Both insufficient and excessive drug loading can negatively impact the ADC's performance. Therefore, accurate and reproducible determination of the DAR is paramount during ADC development and for quality control purposes.

Two prevalent analytical techniques for DAR determination are presented: Ultraviolet-Visible (UV-Vis) Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different stages of ADC development and characterization.

Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and accessible method for determining the average DAR of an ADC.[4][5][6] The principle of this method is based on the Beer-Lambert law, which correlates absorbance with concentration. By measuring the absorbance of the ADC at two specific wavelengths—one where the antibody primarily absorbs (typically 280 nm) and another at the maximum absorbance of the conjugated drug—the concentrations of the antibody and the drug can be determined, allowing for the calculation of their molar ratio.[]

Experimental Protocol
  • Determination of Molar Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker (this compound) at 280 nm and the wavelength of maximum absorbance for the drug (λmax).

    • Prepare a series of known concentrations for both the antibody and the drug-linker in the desired buffer.

    • Measure the absorbance of each solution at both wavelengths.

    • Calculate the extinction coefficients using the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration that results in absorbance values within the linear range of the spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of this compound (Aλmax).

    • Use the same buffer as a blank reference.

  • DAR Calculation:

    • The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations, which account for the absorbance contributions of both components at each wavelength:

      • A280 = (εAb,280 * C_Ab) + (εDrug,280 * C_Drug)

      • Aλmax = (εAb,λmax * C_Ab) + (εDrug,λmax * C_Drug)

    • Where:

      • C_Ab and C_Drug are the molar concentrations of the antibody and the drug, respectively.

      • εAb,280 and εAb,λmax are the molar extinction coefficients of the antibody at 280 nm and λmax.

      • εDrug,280 and εDrug,λmax are the molar extinction coefficients of the drug at 280 nm and λmax.

    • The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:

      • DAR = C_Drug / C_Ab

Data Presentation

Table 1: Molar Extinction Coefficients

Componentε at 280 nm (M⁻¹cm⁻¹)ε at λmax (M⁻¹cm⁻¹)λmax (nm)
Unconjugated AntibodyValueValueN/A
This compoundValueValueValue

Table 2: DAR Calculation from UV-Vis Data

Sample IDA280AλmaxCalculated C_Ab (M)Calculated C_Drug (M)Average DAR
ADC Batch 1ValueValueValueValueValue
ADC Batch 2ValueValueValueValueValue
ADC Batch 3ValueValueValueValueValue

Drug-to-Antibody Ratio (DAR) Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that provides a more detailed characterization of ADCs, including the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[2][7] This method separates the different ADC molecules based on their physicochemical properties (e.g., hydrophobicity) and then determines their mass with high accuracy.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ADC_Sample ADC Sample Intact Intact ADC Analysis ADC_Sample->Intact Reduced Reduced ADC Analysis (Middle-Down) ADC_Sample->Reduced Digested Digested ADC Analysis (Bottom-Up) ADC_Sample->Digested LC Liquid Chromatography (e.g., Reversed-Phase) Intact->LC Reduced->LC Digested->LC MS Mass Spectrometry (e.g., Q-TOF) LC->MS Deconvolution Mass Deconvolution MS->Deconvolution Integration Peak Area Integration Deconvolution->Integration Calculation DAR Calculation Integration->Calculation

Caption: Workflow for DAR analysis by LC-MS.

Experimental Protocols

A. Intact ADC Analysis

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable buffer.

    • For glycosylated antibodies, deglycosylation with an enzyme like PNGase F can be performed to simplify the mass spectrum.[2]

  • LC Conditions:

    • Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient of increasing mobile phase B.

    • Flow Rate: As recommended for the column.

    • Column Temperature: Elevated temperatures (e.g., 60-80°C) can improve peak shape.

  • MS Conditions:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: A wide m/z range to capture the multiply charged ions of the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species.

    • Identify the peaks corresponding to the unconjugated antibody (DAR0) and the antibody conjugated with different numbers of drugs.

    • Calculate the relative abundance of each species by integrating the peak areas.

    • The average DAR is calculated using the following formula:

      • Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

      • Where i represents each DAR species.

B. Reduced ADC (Middle-Down) Analysis

  • Sample Preparation:

    • Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

    • Deglycosylation can also be performed prior to reduction.

  • LC-MS Analysis:

    • Perform LC-MS analysis as described for the intact ADC, optimizing the gradient for the separation of the light and heavy chains.

  • Data Analysis:

    • Deconvolute the mass spectra for the light and heavy chains.

    • Determine the number of drugs conjugated to each chain.

    • Calculate the average DAR by summing the contributions from the light and heavy chains.

Data Presentation

Table 3: Intact ADC LC-MS Data

DAR SpeciesMass (Da)Relative Abundance (%)
DAR0ValueValue
DAR2ValueValue
DAR4ValueValue
DAR6ValueValue
DAR8ValueValue
Average DAR Value

Signaling Pathways

Understanding the mechanism of action of the ADC is crucial for its development. As this compound is an SN-38 derivative, its cytotoxic effect is mediated through the inhibition of Topoisomerase I. If the ADC targets a specific receptor, such as EphA2, the signaling pathway of that receptor is also of interest.

SN-38 Mechanism of Action

SN-38, the active component of this compound, exerts its cytotoxic effect by inhibiting DNA Topoisomerase I.[8] This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. SN-38 stabilizes the covalent complex between Topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When a replication fork encounters this complex, it results in a double-strand break, triggering cell cycle arrest (primarily in the S-phase) and ultimately leading to apoptosis.[8][9][10]

cluster_nucleus Cell Nucleus cluster_cellular_response Cellular Response SN38 SN-38 (from this compound) TopoI_DNA Topoisomerase I - DNA Complex SN38->TopoI_DNA binds to Ternary_Complex Stable Ternary Complex (SN-38 - TopoI - DNA) TopoI_DNA->Ternary_Complex stabilizes SSB Single-Strand Break Ternary_Complex->SSB causes DSB Double-Strand Break SSB->DSB during replication S_Phase_Arrest S-Phase Arrest DSB->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of action of SN-38.

EphA2 Signaling Pathway

The patent literature suggests that this compound can be conjugated to an EphA2-targeting ligand. EphA2 is a receptor tyrosine kinase that is often overexpressed in various cancers.[11][12] Its signaling is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways that can have opposing effects on tumor progression.[13][14] An ADC targeting EphA2 would deliver the cytotoxic payload (this compound) specifically to EphA2-expressing cancer cells.

cluster_membrane Cell Membrane cluster_canonical Canonical Signaling (Ligand-Dependent) cluster_noncanonical Non-Canonical Signaling (Ligand-Independent) Ephrin Ephrin A1 Ligand EphA2 EphA2 Receptor Ephrin->EphA2 binds Phospho_EphA2 Phosphorylated EphA2 EphA2->Phospho_EphA2 leads to Activate_Akt Activation of Akt Pathway EphA2->Activate_Akt in cancer Inhibit_ERK Inhibition of Ras/ERK Pathway Phospho_EphA2->Inhibit_ERK Inhibit_Akt Inhibition of PI3K/Akt Pathway Phospho_EphA2->Inhibit_Akt Tumor_Suppression Tumor Suppression Inhibit_ERK->Tumor_Suppression Inhibit_Akt->Tumor_Suppression Cell_Migration Increased Cell Migration & Invasion Activate_Akt->Cell_Migration

Caption: Overview of EphA2 signaling pathways.

References

Application Notes and Protocols for the Purification of PH-HG-005-5 Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule, offering a targeted approach to cancer therapy. The manufacturing of ADCs is a multi-step process that culminates in a highly purified and well-characterized product. This document provides a comprehensive guide to the purification of antibodies conjugated with the proprietary compound PH-HG-005-5.

The purification process for ADCs is critical for removing unconjugated antibody, excess drug-linker, and other process-related impurities.[1][] A heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) is often produced during the conjugation reaction.[1] The purification strategy aims to isolate the desired ADC product with a specific DAR profile, as this is a critical quality attribute that directly impacts the therapeutic's potency and safety.[1][3]

This application note details a multi-step purification workflow employing Tangential Flow Filtration (TFF) for initial buffer exchange and removal of large impurities, followed by Hydrophobic Interaction Chromatography (HIC) for the separation of ADC species based on their hydrophobicity, which correlates with the DAR. The final formulation is achieved through another TFF step. Furthermore, this document outlines the essential analytical techniques for the characterization of the purified this compound conjugated antibody.

Signaling Pathway and Mechanism of Action

As the specific signaling pathway and mechanism of action for this compound are proprietary, a generalized diagram for ADC internalization and payload delivery is provided below.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released This compound Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Cell Death Induction

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Experimental Protocols

Initial Purification by Tangential Flow Filtration (TFF)

This step is designed to remove unconjugated drug-linker, organic solvents used in the conjugation reaction, and to exchange the buffer to one suitable for the subsequent chromatography step.[1][]

Materials:

  • TFF system with a molecular weight cut-off (MWCO) membrane appropriate for the antibody (e.g., 30 kDa).

  • Diafiltration Buffer: 20 mM Sodium Phosphate, 1 M Ammonium Sulfate, pH 7.0.

  • Conjugated antibody solution.

Procedure:

  • Assemble and sanitize the TFF system according to the manufacturer's instructions.

  • Equilibrate the system with Diafiltration Buffer.

  • Load the conjugated antibody solution into the TFF system.

  • Concentrate the solution to a predetermined volume.

  • Perform diafiltration against at least 5-10 diavolumes of Diafiltration Buffer to ensure complete removal of small molecule impurities.

  • Collect the retentate containing the purified ADC.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[3] Since the conjugation of the hydrophobic payload this compound increases the overall hydrophobicity of the antibody, HIC is an effective method for separating ADC species with different DAR values.[]

Materials:

  • HIC column (e.g., Phenyl Sepharose).

  • Liquid chromatography system.

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • TFF-purified ADC solution.

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Load the ADC solution onto the column.

  • Wash the column with Mobile Phase A to remove any unbound molecules.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes.

  • Collect fractions across the elution peak. Fractions corresponding to the desired DAR species are pooled.

Final Formulation by Tangential Flow Filtration (TFF)

The final TFF step is used to concentrate the pooled HIC fractions and exchange the buffer to the final formulation buffer.

Materials:

  • TFF system (as in step 1).

  • Formulation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Pooled HIC fractions.

Procedure:

  • Assemble and sanitize the TFF system.

  • Equilibrate the system with Formulation Buffer.

  • Load the pooled HIC fractions.

  • Concentrate the ADC solution to the target concentration.

  • Perform diafiltration against Formulation Buffer to exchange the buffer completely.

  • Collect and sterile filter the final formulated this compound conjugated antibody.

Purification Workflow Diagram

Purification_Workflow Start Crude Conjugated Antibody Solution TFF1 Tangential Flow Filtration (TFF) - Buffer Exchange - Removal of Free Drug Start->TFF1 HIC Hydrophobic Interaction Chromatography (HIC) - DAR Separation TFF1->HIC Pooling Fraction Pooling (Desired DAR) HIC->Pooling TFF2 Tangential Flow Filtration (TFF) - Concentration - Final Formulation Pooling->TFF2 FinalProduct Purified this compound Conjugated Antibody TFF2->FinalProduct

Caption: Multi-step purification workflow for this compound conjugated antibodies.

Characterization and Quality Control

Thorough analytical characterization is essential to ensure the quality, safety, and efficacy of the purified ADC.[4][5][6]

Analytical Methods:
  • UV-Vis Spectroscopy: To determine the protein concentration and the average DAR.

  • Size Exclusion Chromatography (SEC-HPLC): To assess the presence of aggregates and fragments.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the DAR distribution and purity.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For further purity analysis.

  • Mass Spectrometry (MS): To confirm the molecular weight of the ADC and its subunits.[7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the purity and integrity of the antibody under reducing and non-reducing conditions.

Data Presentation

The following tables summarize the expected quantitative data from the purification and characterization of a typical batch of this compound conjugated antibody.

Table 1: Purification Summary

Purification StepProtein Recovery (%)Average DARAggregate Content (%)Free Drug-Linker (%)
Crude Conjugate 1003.85.2>10
Post-TFF 1 953.85.1<0.1
Post-HIC (Pooled) 804.01.5<0.1
Final Product 754.0<1.0<0.1

Table 2: Final Product Characterization

Analytical MethodSpecificationResult
Appearance Clear, colorless solutionConforms
Protein Concentration (mg/mL) 10.0 ± 1.010.2
Average DAR (by UV-Vis) 4.0 ± 0.24.0
Monomer Purity (by SEC-HPLC) ≥ 98%99.1%
DAR Distribution (by HIC-HPLC) DAR4 as main peakConforms
Endotoxin (EU/mg) ≤ 5.0< 1.0
Bioburden (CFU/mL) ≤ 1< 1

Logical Relationship of Quality Control

QC_Logic cluster_process Purification Process cluster_attributes Critical Quality Attributes (CQAs) cluster_analytics Analytical Methods Conjugation Conjugation Reaction Purification Multi-Step Purification Conjugation->Purification DAR Drug-to-Antibody Ratio (DAR) Purification->DAR Purity Purity (Aggregates, Fragments) Purification->Purity FreeDrug Residual Free Drug Purification->FreeDrug HIC_HPLC HIC-HPLC DAR->HIC_HPLC UV_Vis UV-Vis Spectroscopy DAR->UV_Vis SEC_HPLC SEC-HPLC Purity->SEC_HPLC FreeDrug->HIC_HPLC

Caption: Relationship between the purification process, critical quality attributes, and analytical methods.

References

Application Notes and Protocols for Cell-Based Assays for Antibody-Drug Conjugates (ADCs) Featuring PH-HG-005-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3] An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects them.[4] The efficacy of an ADC relies on a sequence of events: binding to the target antigen on the cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload inside the cell to induce cell death.[1][4][5]

This document provides detailed protocols for essential cell-based assays to evaluate the in vitro efficacy of ADCs. The focus is on ADCs constructed with PH-HG-005-5 , a drug-linker conjugate containing a derivative of SN-38, a potent topoisomerase I inhibitor.[6] These assays are critical for selecting promising ADC candidates for further preclinical and clinical development by assessing their biological activity, potency, and safety.[7]

The general mechanism of action for an ADC, from target binding to cell death, is a critical pathway to validate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Target Antigen on Cell Surface ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Payload Release) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., SN-38 derivative) Lysosome->Payload 4. Cleavage DNA Nuclear DNA Payload->DNA 5. Target Engagement (Topoisomerase I Inhibition) Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

In Vitro Cytotoxicity Assay (IC50 Determination)

Application Note

Cytotoxicity assays are fundamental for evaluating the potency of an ADC.[8][9] These assays measure the concentration of the ADC required to inhibit the growth of or kill a population of cancer cells by 50% (IC50).[7] It is a critical first step to screen and rank ADC candidates and predict their potential in vivo efficacy.[8][10] To assess specificity, the assay should be performed on both antigen-positive (target) and antigen-negative (non-target) cell lines.[10] A potent and specific ADC will show a low IC50 value in antigen-positive cells and a significantly higher IC50 in antigen-negative cells. The tetrazolium colorimetric MTT assay is a widely used method for measuring cell viability.[10][11][12]

Experimental Protocol: MTT-Based Cytotoxicity Assay

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC with this compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium.[8]

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[8]

  • ADC Treatment:

    • Prepare a series of ADC dilutions (e.g., 10-fold or 3-fold serial dilutions) in complete medium.

    • Add 50 µL of the ADC dilutions to the appropriate wells in triplicate. Add 50 µL of fresh medium to the control and blank wells.[8]

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for a period relevant to the payload's mechanism of action. For topoisomerase inhibitors like the SN-38 derivative in this compound, an incubation time of 72 to 144 hours is recommended to observe the full cytotoxic effect.[8]

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[11]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][11]

    • Incubate overnight at 37°C in the dark.[8]

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.[8][11]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the percentage of viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Cytotoxicity_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 5-8: Readout arrow arrow seed 1. Seed Antigen-Positive & Antigen-Negative Cells (96-well plate) incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 dilute 3. Prepare ADC Serial Dilutions treat 4. Add ADC to Cells dilute->treat incubate2 5. Incubate for 72-144h treat->incubate2 mtt 6. Add MTT Reagent incubate3 7. Incubate 1-4h mtt->incubate3 solubilize 8. Add Solubilization Solution incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read analyze 10. Calculate IC50 read->analyze

Caption: Workflow for determining ADC cytotoxicity and IC50 using the MTT assay.
Data Presentation: Cytotoxicity Results

Cell LineTarget Antigen ExpressionADC IC50 (nM)Naked Antibody IC50 (nM)
Cell Line AHigh (+)0.5> 1000
Cell Line BLow (+)25.0> 1000
Cell Line CNegative (-)> 1000> 1000

Antibody Internalization Assay

Application Note

For an ADC to be effective, it must be internalized by the target cell following binding to the surface antigen.[1][5] The rate and extent of internalization can significantly impact ADC efficacy.[1] Internalization assays are therefore crucial to confirm that the antibody component of the ADC can efficiently traffic its payload into the cell.[13] A common method utilizes pH-sensitive dyes, such as pHrodo, which are non-fluorescent at the neutral pH of the extracellular environment but fluoresce brightly in the acidic environment of endosomes and lysosomes upon internalization.[14]

Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay

Materials:

  • Target cells (antigen-positive)

  • ADC or naked antibody

  • pH-sensitive antibody labeling kit (e.g., pHrodo™ Red AM Intracellular pH Indicator)

  • Live-cell imaging system or flow cytometer

  • Complete cell culture medium

  • Black-walled, clear-bottom 96-well plates (for imaging) or FACS tubes (for flow cytometry)

Procedure:

  • Antibody Labeling:

    • Label the ADC or naked antibody with the pH-sensitive dye according to the manufacturer's protocol. This typically involves a simple incubation step.

  • Cell Seeding:

    • Seed target cells in a suitable format (e.g., 96-well plate for imaging) and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and add fresh medium containing the labeled ADC at a pre-determined concentration.

    • Include an unlabeled antibody control and a no-antibody control.

  • Data Acquisition:

    • Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., Incucyte®) equipped with appropriate filters. Acquire images at regular intervals (e.g., every 30-60 minutes) over a period of 24-48 hours. The increase in fluorescence intensity inside the cells corresponds to internalization.

    • Flow Cytometry: After a specific incubation time (e.g., 2, 8, 24 hours), wash the cells to remove non-internalized antibody, detach them using a gentle cell dissociation reagent, and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population indicates the level of internalization.

  • Data Analysis:

    • Quantify the fluorescence signal per cell or per well over time.

    • Plot the fluorescence intensity against time to visualize the kinetics of internalization.

    • Compare the signal from the labeled ADC to the controls to confirm antigen-specific internalization.

Data Presentation: Internalization Kinetics
Time Point (Hours)Mean Fluorescence Intensity (MFI) - Labeled ADCMFI - Isotype Control
0150145
2850160
84500180
2412500210

Bystander Killing Assay

Application Note

The "bystander effect" occurs when the cytotoxic payload, once released from the ADC within a target cell, diffuses out and kills neighboring cells, including those that may not express the target antigen (antigen-negative).[15] This is a particularly important property for treating heterogeneous tumors where antigen expression is varied.[16][17] The SN-38 payload is known to be membrane-permeable and capable of inducing a bystander effect. An in vitro co-culture assay is a common method to evaluate this phenomenon.[10][18]

Experimental Protocol: Co-Culture Bystander Assay

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP or RFP) for identification.

  • ADC with this compound

  • 96-well plates

  • Flow cytometer or high-content imaging system

  • Cell viability dye that is spectrally distinct from the fluorescent protein (e.g., Propidium Iodide or a fixable viability dye).

Procedure:

  • Cell Seeding:

    • Prepare a co-culture of Ag+ and Ag- (fluorescently labeled) cells. Seed them together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1 Ag+:Ag-).

    • Also, seed monocultures of Ag+ cells and Ag- cells as controls.

    • Allow cells to attach overnight.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with the ADC at a concentration known to be cytotoxic to the Ag+ cells (e.g., around the IC90).

    • Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plates for 72-144 hours to allow for ADC processing, payload release, diffusion, and induction of cell death in both populations.

  • Data Acquisition:

    • Harvest the cells from each well.

    • Stain the cell suspension with a viability dye.

    • Analyze the samples using a multi-color flow cytometer.

  • Data Analysis:

    • Gate on the two cell populations based on the fluorescent protein signal (e.g., GFP-positive for Ag- cells and GFP-negative for Ag+ cells).

    • Within each population, quantify the percentage of dead cells based on the viability dye staining.

    • The bystander effect is demonstrated if there is a significant increase in the death of the Ag- (GFP-positive) cells in the co-culture treated with the ADC, compared to the ADC-treated Ag- monoculture.[16]

Bystander_Effect_Workflow cluster_setup Co-Culture Setup cluster_experiment Experiment cluster_analysis Analysis (Flow Cytometry) Ag_pos Antigen-Positive (Ag+) Cells mix Mix & Seed Cells (e.g., 1:1 ratio) Ag_pos->mix Ag_neg Antigen-Negative (Ag-) Cells (GFP+) Ag_neg->mix treat Treat with ADC mix->treat incubate Incubate 72-144h treat->incubate process ADC Internalized by Ag+ Cells Payload Diffuses to Ag- Cells incubate->process harvest Harvest & Stain (Viability Dye) process->harvest flow Acquire on Flow Cytometer harvest->flow gate Gate on GFP+ and GFP- Populations flow->gate quantify Quantify % Dead Cells in each population gate->quantify

Caption: Workflow for the co-culture bystander killing assay.
Data Presentation: Bystander Effect Quantification

Culture ConditionADC Treatment% Dead Ag+ Cells (GFP-)% Dead Ag- Cells (GFP+)
Ag+ MonocultureNo5%N/A
Ag+ MonocultureYes92%N/A
Ag- MonocultureNoN/A6%
Ag- MonocultureYesN/A8%
Co-Culture (1:1)No5%7%
Co-Culture (1:1)Yes95%65%

References

Troubleshooting & Optimization

PH-HG-005-5 Conjugation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PH-HG-005-5 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the conjugation efficiency of this compound to your protein or antibody of interest. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the conjugation process.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments, providing potential causes and solutions in a question-and-answer format.

Question 1: My conjugation efficiency is low, resulting in a low Drug-to-Antibody Ratio (DAR). What are the possible reasons and how can I improve it?

Low conjugation efficiency is a frequent challenge that can be attributed to several factors related to reagents, reaction conditions, and the protein itself.[][2] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Potential Cause 1: Suboptimal Reaction pH

The reactivity of the functional groups involved in the conjugation reaction is highly pH-dependent. For instance, if conjugating to lysine (B10760008) residues via an NHS-ester, the amine group needs to be in its unprotonated, nucleophilic form.[3][4] This typically requires a pH range of 8.0-9.0.[5][] Conversely, conjugation to cysteine residues via a maleimide (B117702) linker is most efficient at a pH of 6.5-7.5.

Troubleshooting & Optimization:

  • Verify Buffer pH: Ensure your reaction buffer is at the optimal pH for the specific conjugation chemistry you are using.

  • Perform a pH Screen: Conduct small-scale trial conjugations across a range of pH values to determine the optimal condition for your specific antibody and this compound.[7][8]

Experimental Protocol: pH Optimization Screen

  • Prepare a series of reaction buffers with varying pH values (e.g., for lysine conjugation, prepare buffers at pH 7.5, 8.0, 8.5, and 9.0).

  • Set up parallel conjugation reactions, keeping all other parameters (e.g., temperature, molar ratio, reaction time) constant.

  • After the reaction, purify the conjugates to remove excess this compound.

  • Analyze the Drug-to-Antibody Ratio (DAR) for each reaction using a suitable analytical method such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry.[9][10]

  • Select the pH that yields the highest conjugation efficiency and desired DAR.

dot graph "pH_Optimization_Workflow" { layout="dot"; rankdir="LR"; node [shape="rectangle", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; "Buffer_Prep" [label="Prepare Buffers\n(pH 7.5, 8.0, 8.5, 9.0)"]; "Reaction_Setup" [label="Set up Parallel\nConjugation Reactions"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FFFFFF"; "Purification" [label="Purify Conjugates"]; "DAR_Analysis" [label="Analyze DAR\n(HIC-HPLC)"]; "Optimal_pH" [label="Select Optimal pH", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Buffer_Prep" -> "Reaction_Setup" [label="Constant Parameters"]; "Reaction_Setup" -> "Purification" [label="Incubate"]; "Purification" -> "DAR_Analysis"; "DAR_Analysis" -> "Optimal_pH" [label="Compare Results"]; } dot Caption: Workflow for pH optimization of the conjugation reaction.

Potential Cause 2: Incorrect Molar Ratio of Reactants

The ratio of this compound to your antibody is a critical parameter that directly influences the final DAR.[11] Using too little this compound will result in low conjugation, while an excessive amount can lead to protein precipitation or undesired levels of conjugation.[12]

Troubleshooting & Optimization:

  • Review Calculation: Double-check the calculations for the molar ratio of this compound to your antibody.

  • Perform a Molar Ratio Titration: Conduct a series of small-scale reactions with varying molar ratios of this compound to the antibody to find the optimal balance. For example, you could test ratios of 3:1, 5:1, 8:1, and 10:1.[11]

Molar Ratio (this compound : Antibody)Average DAR% Unconjugated Antibody
3:11.825%
5:13.55%
8:14.2<1%
10:14.5<1% (with some aggregation)
Table 1: Example results of a molar ratio titration experiment.

Potential Cause 3: Inactive this compound or Antibody

The purity and activity of both the this compound and the antibody are essential for a successful conjugation.[] Impurities in the antibody preparation, such as other proteins (e.g., BSA) or small molecules (e.g., Tris, glycine), can compete with the target for conjugation.

Troubleshooting & Optimization:

  • Antibody Purity: Ensure the antibody is highly pure (>95%) and in a suitable buffer. If necessary, perform a buffer exchange into a conjugation-compatible buffer like PBS.[]

  • This compound Quality: Use high-quality, fresh this compound. If the compound has been stored for an extended period, consider using a new batch.

  • Antibody Integrity: Confirm that the antibody has not undergone significant degradation or aggregation using methods like Size Exclusion Chromatography (SEC).

Potential Cause 4: Suboptimal Reaction Time and Temperature

Conjugation reactions are kinetic processes, and insufficient reaction time or suboptimal temperature can lead to incomplete reactions.[]

Troubleshooting & Optimization:

  • Time Course Study: Perform a time-course experiment to determine the optimal reaction duration. For example, analyze samples at 1, 2, 4, 8, and 24 hours.

  • Temperature Optimization: Most conjugations are performed at room temperature or 4°C. If efficiency is low, consider if the reaction could benefit from a slightly elevated temperature, but be mindful of potential protein denaturation.

dot graph "Troubleshooting_Logic" { layout="dot"; node [shape="rectangle", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

"Start" [label="Low Conjugation Efficiency", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_pH" [label="Is Reaction pH Optimal?"]; "Check_Ratio" [label="Is Molar Ratio Correct?"]; "Check_Reagents" [label="Are Reagents Active/Pure?"]; "Check_Conditions" [label="Are Time/Temp Optimal?"]; "Optimize_pH" [label="Perform pH Screen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Optimize_Ratio" [label="Perform Molar Ratio Titration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purify_Reagents" [label="Purify Antibody/\nUse New this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Optimize_Conditions" [label="Perform Time/Temp Study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Success" [label="Improved Efficiency", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_pH"; "Check_pH" -> "Optimize_pH" [label="No"]; "Optimize_pH" -> "Success"; "Check_pH" -> "Check_Ratio" [label="Yes"]; "Check_Ratio" -> "Optimize_Ratio" [label="No"]; "Optimize_Ratio" -> "Success"; "Check_Ratio" -> "Check_Reagents" [label="Yes"]; "Check_Reagents" -> "Purify_Reagents" [label="No"]; "Purify_Reagents" -> "Success"; "Check_Reagents" -> "Check_Conditions" [label="Yes"]; "Check_Conditions" -> "Optimize_Conditions" [label="No"]; "Optimize_Conditions" -> "Success"; "Check_Conditions" -> "Success" [label="Yes"]; } dot Caption: A logical workflow for troubleshooting low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to my antibody?

For initial experiments, a molar ratio of 5:1 to 10:1 (this compound to antibody) is a common starting point for lysine-based conjugations.[5] However, the optimal ratio can vary depending on the number of available reactive sites on your antibody and the desired final DAR.[11] A molar ratio titration is highly recommended to determine the ideal conditions for your specific system.

Q2: What buffer should I use for the conjugation reaction?

The choice of buffer is critical and depends on the conjugation chemistry. For reactions targeting lysine residues (e.g., using NHS esters), a buffer with a pH between 8.0 and 9.0, such as sodium bicarbonate or phosphate (B84403) buffer, is recommended.[3][5] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for conjugation. For thiol-maleimide conjugations targeting cysteine residues, a buffer at pH 6.5-7.5, such as phosphate-buffered saline (PBS) often containing EDTA, is preferred.

Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my this compound conjugate?

Several analytical techniques can be used to determine the DAR:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a powerful method that separates antibody species based on the number of conjugated this compound molecules, as each addition increases the hydrophobicity of the conjugate.[9][13] It provides information on the distribution of different DAR species.

  • Mass Spectrometry (MS): Intact mass analysis of the conjugated antibody can provide a precise determination of the mass increase due to conjugation, from which the DAR can be calculated.

  • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and a specific wavelength for this compound), the concentrations of the antibody and the drug can be determined, and the DAR calculated. This method can be less accurate if there is spectral overlap.[10]

Q4: My conjugate appears to be aggregating. What can I do?

Aggregation can be caused by excessive conjugation, leading to increased hydrophobicity, or by suboptimal buffer conditions.

  • Reduce Molar Ratio: A high DAR can increase the hydrophobicity of the antibody, leading to aggregation.[12] Try reducing the molar ratio of this compound in the reaction.

  • Optimize Buffer Conditions: Screen different buffer formulations, including the use of stabilizing excipients.[14]

  • Consider Linker Chemistry: The properties of the linker connecting this compound to the antibody can influence solubility. More hydrophilic linkers, such as those containing PEG, can help mitigate aggregation.[15]

Q5: Should I use a site-specific or non-specific conjugation method?

The choice depends on your application.

  • Non-specific conjugation (e.g., to lysine residues) is often simpler to perform but results in a heterogeneous mixture of conjugates with varying DARs and conjugation sites.[16]

  • Site-specific conjugation (e.g., to engineered cysteines or through enzymatic methods) produces a homogeneous product with a defined DAR.[14][17] This can lead to improved pharmacokinetics and a better-defined therapeutic window.[18] If homogeneity is critical for your application, a site-specific approach is recommended.

References

Technical Support Center: Optimizing the Drug-Linker Ratio for PH-HG-0_05-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the drug-linker ratio (DAR) for Antibody-Drug Conjugates (ADCs) utilizing the PH-HG-005-5 drug-linker. This compound is a derivative of the potent topoisomerase I inhibitor SN-38, designed for targeted delivery to cancer cells.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC using this compound?

A1: The optimal DAR for an ADC is a critical attribute that balances efficacy and safety. There is no single optimal DAR for all ADCs; it must be determined empirically for each specific antibody and target. Generally, a lower DAR (e.g., 2 to 4) may offer a wider therapeutic window and better pharmacokinetics, while a higher DAR can increase potency.[1] It is crucial to prepare ADCs with different DARs and evaluate their performance in vitro and in vivo.

Q2: How does the hydrophobicity of this compound impact the ADC?

A2: this compound, being a derivative of SN-38, is inherently hydrophobic. High DARs can lead to ADC aggregation, which can reduce solubility, decrease stability, and lead to rapid clearance in vivo.[3] This can negatively impact the therapeutic efficacy and safety of the ADC. Strategies to mitigate this include using hydrophilic linkers or optimizing the conjugation conditions to favor lower DAR species.

Q3: What are the most common conjugation strategies for attaching this compound to an antibody?

A3: The most common strategies involve targeting either lysine (B10760008) or cysteine residues on the antibody.[4][5]

  • Lysine Conjugation: This method is straightforward but can result in a heterogeneous mixture of ADC species with varying DARs, as there are many available lysine residues on an antibody.[4][5]

  • Cysteine Conjugation: This approach, often involving the reduction of interchain disulfide bonds, allows for more precise control over the conjugation site and can lead to a more homogenous ADC with a defined DAR.[4]

Q4: What analytical techniques are recommended for characterizing the DAR of my this compound ADC?

A4: Several techniques can be used to determine the DAR:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate ADC species with different DARs based on their hydrophobicity.[6]

  • Mass Spectrometry (MS): Techniques like LC-MS can provide a precise measurement of the molecular weight of the ADC, allowing for the determination of the average DAR.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the average DAR can be estimated.

Troubleshooting Guides

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Possible Causes:

  • Inefficient antibody reduction (for cysteine conjugation): Incomplete reduction of disulfide bonds results in fewer available thiol groups for conjugation.[6]

  • Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.

  • Hydrolysis of the linker: Some linkers may be susceptible to hydrolysis, reducing the amount available for conjugation.

  • Steric hindrance: The structure of the antibody or the drug-linker itself may prevent efficient conjugation at higher DARs.[7]

Troubleshooting Steps:

  • Optimize Antibody Reduction:

    • Ensure the reducing agent (e.g., TCEP) is fresh and used at the correct molar excess.

    • Vary the incubation time and temperature of the reduction step.

  • Adjust Conjugation Conditions:

    • Optimize the pH of the reaction buffer (typically pH 7.5-8.5 for thiol-maleimide chemistry).

    • Vary the molar ratio of the this compound linker to the antibody.

    • Extend or shorten the conjugation reaction time.

  • Characterize the Drug-Linker:

    • Confirm the stability of the this compound linker under the conjugation conditions.

Issue 2: ADC Aggregation

Possible Causes:

  • High DAR: The hydrophobic nature of this compound is a primary driver of aggregation, especially at high DARs.[3]

  • Suboptimal buffer conditions: The pH, ionic strength, or presence of certain excipients in the formulation buffer can influence ADC stability.

  • Improper storage: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation.

Troubleshooting Steps:

  • Target a Lower DAR: Synthesize and test ADCs with a lower average DAR (e.g., 2 or 4).

  • Optimize Formulation:

    • Screen different formulation buffers to identify conditions that minimize aggregation.

    • Consider the inclusion of stabilizing excipients such as polysorbate 20 or sucrose.

  • Control Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C) and avoid repeated freeze-thaw cycles.

  • Purification: Utilize Size Exclusion Chromatography (SEC) to remove existing aggregates after the conjugation reaction.[6]

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound

1. Antibody Preparation:

  • Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).

2. Antibody Reduction:

  • Add a calculated amount of a reducing agent like TCEP to the antibody solution to achieve the desired molar excess for the target DAR (e.g., a 5-fold molar excess for a target DAR of 4).[6]
  • Incubate at room temperature for 1-2 hours.[6]

3. Conjugation Reaction:

  • Dissolve the maleimide-activated this compound linker in a minimal amount of a compatible organic solvent (e.g., DMSO).
  • Add the dissolved linker to the reduced antibody solution. A typical molar excess of linker to antibody is 1.5 to 2-fold over the number of available thiol groups.[6]
  • Incubate at room temperature for 1-2 hours, protected from light.[6]

4. Quenching:

  • Add a 5 to 10-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide (B117702) groups.[6]
  • Incubate for 20-30 minutes at room temperature.[6]

5. Purification:

  • Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess linker, quenching agent, and any aggregates.[6]
  • Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used for better separation of different DAR species.[6]

6. Formulation:

  • Perform a buffer exchange of the purified ADC into the final formulation buffer.
  • Determine the final ADC concentration and DAR.
  • Store the final product at the recommended temperature (typically 2-8°C).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

  • Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]
  • Incubate for 24 hours to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the this compound ADC, the unconjugated antibody, and a free drug control in complete medium.
  • Remove the medium from the wells and add 100 µL of the diluted solutions.[1]
  • Include wells with medium only as a blank control.
  • Incubate the plate for 72-96 hours.[1]

3. MTT Assay:

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.[1]

4. Data Acquisition and Analysis:

  • Read the absorbance at 570 nm using a plate reader.
  • Subtract the absorbance of the blank wells from all other wells.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.[1]

Data Presentation

Table 1: Characterization of this compound ADCs with Varying DARs

ADC BatchTarget DARAverage DAR (by HIC)Monomer Purity (by SEC)Aggregation (%)
ADC-L-DAR22.198.5%1.5%
ADC-M-DAR43.895.2%4.8%
ADC-H-DAR87.588.1%11.9%

Table 2: In Vitro Cytotoxicity of this compound ADCs in a HER2+ Cell Line

TreatmentIC50 (nM)
This compound ADC (DAR 2.1)15.2
This compound ADC (DAR 3.8)5.8
This compound ADC (DAR 7.5)2.1
Unconjugated Antibody> 1000
Free SN-381.2

Visualizations

signaling_pathway ADC This compound ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload SN-38 Derivative (Active Payload) Lysosome->Payload Linker Cleavage & Payload Release Topoisomerase Topoisomerase I Payload->Topoisomerase Inhibition DNA DNA Topoisomerase->DNA Stabilizes Cleavage Complex Damage DNA Damage DNA->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Mechanism of action for a this compound ADC.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody Reduction Antibody Reduction mAb->Reduction Conjugation Conjugation with This compound Reduction->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization DAR & Purity Analysis Purification->Characterization Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity PK Pharmacokinetics Study Characterization->PK Bystander Bystander Effect Assay Cytotoxicity->Bystander Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicology Study Efficacy->Toxicity

Caption: Workflow for ADC development and optimization.

troubleshooting_tree Start Inconsistent DAR LowDAR Low DAR Start->LowDAR HighDAR High DAR / Aggregation Start->HighDAR CheckReduction Check Antibody Reduction Efficiency CheckReagents Verify Reagent Concentration & Activity CheckReduction->CheckReagents Reduction OK OptimizeConditions Optimize Reaction (pH, Time, Temp) CheckReagents->OptimizeConditions Reagents OK SolutionLow Increase Linker Molar Ratio Or Optimize Reduction OptimizeConditions->SolutionLow SolutionHigh Decrease Linker Molar Ratio Or Optimize Formulation OptimizeConditions->SolutionHigh LowDAR->CheckReduction HighDAR->OptimizeConditions Decrease Linker

Caption: Decision tree for troubleshooting inconsistent DAR.

References

Technical Support Center: Troubleshooting Aggregation of PH-HG-005-5 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues that may be encountered during the handling and formulation of the antibody-drug conjugate (ADC), PH-HG-005-5. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: We are observing immediate aggregation of our this compound ADC post-conjugation. What are the likely causes and how can we mitigate this?

A1: Immediate aggregation following conjugation is often linked to the increased surface hydrophobicity of the ADC.[1] The payload and linker components of this compound can introduce hydrophobic patches that, especially at a high drug-to-antibody ratio (DAR), can interact and lead to aggregation.[2][3]

Immediate Troubleshooting Steps:

  • Review Conjugation Chemistry: The conditions during the conjugation process itself can disrupt the structure of the monoclonal antibody (mAb), which can increase the tendency for aggregation.[1] Ensure that the pH of the reaction buffer is not close to the isoelectric point (pI) of the antibody, as this is where its solubility is at a minimum.[1][4]

  • Assess Co-solvents: If you are using organic co-solvents like DMSO to dissolve the linker-payload, it is crucial to keep the final concentration to a minimum (e.g., <5% v/v). Higher concentrations of these solvents are known to encourage antibody aggregation.[1]

  • Consider Solid-Phase Conjugation: A highly effective method to prevent aggregation is to immobilize the antibodies on a solid support, such as an affinity resin, during the conjugation process.[1][4] This physical separation prevents the newly hydrophobic ADCs from interacting with each other and aggregating.[1][5]

Q2: Our this compound ADC appears stable initially but shows a gradual increase in aggregation during storage. What factors could be contributing to this instability, and what are the best practices for formulation?

A2: Gradual aggregation during storage typically points to issues with the formulation and storage conditions.[1] ADCs are sensitive to a variety of environmental and processing factors.[6][7]

Formulation and Storage Best Practices:

  • Optimize Buffer Conditions:

    • pH: It is critical to maintain the pH at which the ADC has maximum stability. Deviations toward a lower pH can lead to protein cleavage, while a higher pH can promote aggregation.[1]

    • Ionic Strength: The ionic strength of the buffer should be optimized. While low ionic strength may not adequately screen charge-charge interactions, very high ionic strength can promote hydrophobic interactions, both of which can lead to aggregation.[6]

  • Utilize Stabilizing Excipients: The choice of excipients is a key factor in preventing aggregation.[]

    • Surfactants: Polysorbates are commonly used to prevent aggregation that can be caused by protein activation at interfaces.[]

    • Sugars and Amino Acids: Certain sugars or amino acids, such as arginine and proline, can act as stabilizers and increase the solubility of the ADC.[]

  • Control Storage and Handling:

    • Temperature: Store the ADC at the recommended temperature and avoid temperature fluctuations.[2]

    • Freeze-Thaw Cycles: Repeated freezing and thawing can denature the ADC and lead to aggregation.[6][7] It is advisable to aliquot the ADC into single-use vials to minimize freeze-thaw cycles.[6]

    • Mechanical Stress: Avoid vigorous shaking or stirring, as this can also contribute to aggregation.[9]

Q3: How does the Drug-to-Antibody Ratio (DAR) of this compound affect its aggregation propensity?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for any ADC.[10] A higher DAR generally leads to increased hydrophobicity of the ADC, which in turn increases the likelihood of aggregation. While a higher DAR can enhance the potency of the ADC, it often comes at the cost of reduced stability and a greater tendency to aggregate.[2] It is crucial to find an optimal DAR that balances efficacy with stability.

Analytical Techniques for Aggregation Assessment

A variety of analytical methods can be used to detect and quantify ADC aggregation. The choice of technique will depend on the specific information required.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume of the molecules.[2]Quantifies the percentage of monomer, aggregate, and fragment.[6]Robust, widely used, and suitable for routine quality control.[1]May not resolve all species; potential for on-column interactions.[1]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC separation followed by light scattering detection.[2]Provides the absolute molecular weight and size distribution of eluting species.[1]Offers more accurate characterization of aggregates compared to SEC alone.[1]More complex setup and data analysis are required.[1]
Hydrophobic Interaction Chromatography (HIC) Separation based on the surface hydrophobicity of the ADC.[1]Provides information on the DAR distribution and the hydrophobicity profile.[1]Directly assesses a key driver of aggregation.[1]Can be sensitive to the conditions of the mobile phase.[1]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to particle motion.Provides information on the size distribution of particles in solution.A rapid and non-invasive technique for detecting the presence of aggregates.Less effective at resolving different aggregate species.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in a this compound ADC sample.[6]

Methodology:

  • System Preparation:

    • Instrument: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.[1]

    • Column: A suitable SEC column for protein separation (e.g., TSKgel G3000SWxl or equivalent).[1]

    • Mobile Phase: Prepare a physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[6]

  • Chromatographic Run:

    • Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[6]

    • Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluting components at a UV wavelength of 280 nm.[6]

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).[6]

    • Calculate the percentage of each species relative to the total peak area.[6]

Visual Guides

Troubleshooting Workflow for this compound Aggregation

ADC_Aggregation_Troubleshooting cluster_observation Observation cluster_initial_assessment Initial Assessment cluster_immediate Immediate Aggregation cluster_gradual Gradual Aggregation cluster_characterization Characterization cluster_solution Solution observe_agg Observe Aggregation in this compound ADC immediate_vs_gradual Immediate or Gradual Aggregation? observe_agg->immediate_vs_gradual review_conjugation Review Conjugation Chemistry (pH, co-solvents) immediate_vs_gradual->review_conjugation Immediate optimize_formulation Optimize Formulation (pH, ionic strength, excipients) immediate_vs_gradual->optimize_formulation Gradual assess_dar Assess Drug-to-Antibody Ratio (DAR) review_conjugation->assess_dar quantify_agg Quantify Aggregation (SEC, SEC-MALS) review_conjugation->quantify_agg consider_solid_phase Consider Solid-Phase Conjugation assess_dar->consider_solid_phase review_storage Review Storage & Handling (temperature, freeze-thaw) optimize_formulation->review_storage optimize_formulation->quantify_agg assess_hydrophobicity Assess Hydrophobicity (HIC) quantify_agg->assess_hydrophobicity implement_changes Implement Process/ Formulation Changes assess_hydrophobicity->implement_changes monitor_stability Monitor Long-Term Stability implement_changes->monitor_stability

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

References

Technical Support Center: Overcoming Off-Target Toxicity with PH-HG-005-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of PH-HG-005-5, a novel kinase inhibitor. Our goal is to help you anticipate and overcome potential challenges, particularly regarding off-target toxicity, to ensure the accuracy and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a potent and selective ATP-competitive kinase inhibitor. Its primary intended mechanism is the inhibition of a specific target kinase crucial in a particular signaling pathway. However, like many kinase inhibitors, it can exhibit off-target activities that may lead to unexpected phenotypic effects.[1][2]

Q2: I am observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[3] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[3]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common and effective approach is to perform a kinase selectivity profile, screening this compound against a large panel of kinases.[3] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[3]

Q4: My results with this compound in cell-based assays are inconsistent with my biochemical assay data. What could be the reason for this discrepancy?

A4: Discrepancies between biochemical and cell-based assays are common. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[2][3] Other factors could include poor cell permeability of the inhibitor or the inhibitor being a substrate for cellular efflux pumps, which would reduce its intracellular concentration.[3] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[3]

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Unintended Phenotype
Possible Cause Troubleshooting Step Expected Outcome
Off-target kinase inhibitionPerform a kinome-wide selectivity profiling assay to identify other kinases inhibited by this compound.Identification of off-target kinases, allowing for better interpretation of results or redesign of the inhibitor.
Non-kinase off-target effectsUtilize chemical proteomics to identify non-kinase protein interactions.Discovery of other cellular targets that may be responsible for the observed phenotype.[4]
Incorrect inhibitor concentrationTitrate the concentration of this compound to find the optimal dose that inhibits the target without causing widespread toxicity.A clear dose-response curve that separates on-target effects from off-target toxicity.[3]
Use of a control compoundUse a structurally unrelated inhibitor that targets the same kinase to confirm that the observed phenotype is due to on-target inhibition.The structurally unrelated inhibitor should produce a similar phenotype, confirming the on-target effect.[3]
Issue 2: Lack of Expected On-Target Effect in Cellular Assays
Possible Cause Troubleshooting Step Expected Outcome
Low intracellular concentrationAssess the inhibitor's physicochemical properties (e.g., LogP, polar surface area) and consider if modifications are needed to improve permeability.Improved cellular uptake and on-target activity.
Target not expressed or inactiveVerify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.Confirmation of target presence and activity, or the need to select a more appropriate cell line.[3]
High intracellular ATP levelsIncrease the concentration of this compound in the assay to better compete with intracellular ATP.A dose-dependent inhibition of the target kinase is observed.
Inhibitor effluxUse cell lines with known expression of efflux pumps (e.g., P-glycoprotein) or use efflux pump inhibitors to see if the on-target effect is restored.Increased intracellular concentration and activity of this compound.[3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 nM to 10 µM).

  • Kinase Panel : Select a commercial kinase profiling service that offers a diverse panel of recombinant human kinases.

  • Assay Principle : The assay typically measures the ability of the inhibitor to prevent the phosphorylation of a substrate by the kinase, often using a radiometric (33P-ATP) or fluorescence-based method.

  • Data Analysis : The percentage of inhibition for each kinase at each concentration is calculated. The IC50 values are then determined for any kinases that show significant inhibition.

  • Interpretation : The results will provide a selectivity profile, highlighting potential off-target kinases that are inhibited by this compound at concentrations relevant to your experiments.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes how to assess the engagement of this compound with its target in live cells using NanoBRET™ technology.[3]

  • Cell Line Preparation : Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[3]

  • Cell Plating : Seed the cells in a multi-well plate at an appropriate density.[3]

  • Compound Treatment : Add serial dilutions of this compound to the cells.[3]

  • Tracer Addition : Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[3]

  • Measurement : Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the NanoLuc® luciferase is in close proximity to the fluorescent tracer bound to the kinase.

  • Data Analysis : A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and engagement of the inhibitor with the target kinase. Calculate the IC50 value for target engagement.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 10 1
Off-Target Kinase A15015
Off-Target Kinase B50050
Off-Target Kinase C>10,000>1000
Off-Target Kinase D>10,000>1000

Table 2: Comparison of Biochemical and Cellular Assay Data

Assay TypeMetricThis compound Value
Biochemical Assay (low ATP)IC50 (nM)10
Cell-Based Target EngagementIC50 (nM)150
Cell Proliferation AssayGI50 (nM)200

Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Primary_Target_Kinase Primary_Target_Kinase Receptor->Primary_Target_Kinase Off_Target_Kinase_A Off_Target_Kinase_A Receptor->Off_Target_Kinase_A Downstream_Effector Downstream_Effector Primary_Target_Kinase->Downstream_Effector On-Target Inhibition Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Desired Effect Off_Target_Effector Off_Target_Effector Off_Target_Kinase_A->Off_Target_Effector Unintended_Phenotype Unintended_Phenotype Off_Target_Effector->Unintended_Phenotype Side Effect PH_HG_005_5 This compound PH_HG_005_5->Primary_Target_Kinase PH_HG_005_5->Off_Target_Kinase_A Off-Target Inhibition

Caption: On-target vs. off-target inhibition by this compound.

Experimental_Workflow Start Start: Unexpected Phenotype Is_phenotype_dose_dependent Dose-dependent? Start->Is_phenotype_dose_dependent Perform_Kinase_Profiling Kinase Selectivity Profiling Is_phenotype_dose_dependent->Perform_Kinase_Profiling Yes Optimize_Dose Optimize Inhibitor Concentration Is_phenotype_dose_dependent->Optimize_Dose No Identify_Off_Targets Identify Potential Off-Targets Perform_Kinase_Profiling->Identify_Off_Targets Rescue_Experiment Rescue Experiment with Resistant Mutant Confirm_On_Target Confirm On-Target Effect Rescue_Experiment->Confirm_On_Target Phenotype Rescued Investigate_Off_Target_Role Investigate Role of Off-Target(s) Rescue_Experiment->Investigate_Off_Target_Role Phenotype Persists Identify_Off_Targets->Rescue_Experiment End_On_Target Conclusion: On-Target Effect Confirm_On_Target->End_On_Target End_Off_Target Conclusion: Off-Target Effect Investigate_Off_Target_Role->End_Off_Target

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Refinement of PH-HG-005-5 Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the small molecule inhibitor, PH-HG-005-5. The protocols and advice provided are designed to address common challenges encountered during the purification process, ensuring high purity and yield for downstream applications.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound.

Common Purification Issues and Solutions

The following table summarizes common issues observed during the purification of this compound, their potential causes, and recommended solutions. This data is compiled from typical observations in small molecule purification workflows.

IssuePotential Cause(s)Recommended Solution(s)Expected Outcome
Low Recovery After Chromatography - Poor solubility in mobile phase: The compound may be precipitating on the column.[1] - Strong irreversible binding to the stationary phase: The compound has very high affinity for the column material. - Suboptimal elution conditions: The elution solvent is not strong enough to displace the compound.- Modify the mobile phase composition by adding a co-solvent to increase solubility. - Test a different stationary phase with lower binding affinity. - Perform a step or gradient elution with a stronger solvent system.- Increased yield of this compound post-purification. - Symmetrical peak shape in the chromatogram.
Presence of Impurities in Final Product - Co-elution with a closely related impurity: The impurity has similar chromatographic behavior to this compound. - Degradation of the compound during purification: The compound is sensitive to the solvent, pH, or temperature.[2] - Contamination from equipment or solvents: Impurities are introduced from the purification system.- Optimize the chromatographic method (e.g., change the mobile phase gradient, use a different column). - Perform a secondary purification step using an orthogonal technique (e.g., crystallization, preparative TLC). - Ensure all glassware is scrupulously clean and use high-purity solvents.- Purity of >98% as determined by HPLC and NMR. - Absence of extraneous peaks in analytical chromatograms.
Variable Retention Times in HPLC - Inconsistent mobile phase preparation: Small variations in solvent composition can affect retention. - Column temperature fluctuations: Changes in temperature can alter the viscosity of the mobile phase and interactions with the stationary phase.[3][4] - Column degradation: The stationary phase is breaking down over time.[4]- Prepare fresh mobile phase for each batch of purifications and use a precise measurement system. - Use a column oven to maintain a constant temperature. - Replace the column with a new one of the same type.- Consistent retention times (±0.1 min) across multiple runs. - Improved reproducibility of the purification method.
Peak Tailing or Fronting in Chromatogram - Column overload: Too much sample is being injected onto the column.[4] - Presence of highly acidic or basic sites on the stationary phase: These can lead to unwanted secondary interactions. - Inappropriate sample solvent: The solvent in which the sample is dissolved is too strong or too weak compared to the mobile phase.[1]- Reduce the amount of sample loaded onto the column. - Use a column with end-capping or add a mobile phase modifier (e.g., triethylamine (B128534) for basic compounds). - Dissolve the sample in the initial mobile phase if possible.- Symmetrical, Gaussian peak shapes. - Improved resolution between this compound and impurities.
Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound

This protocol is designed for the purification of this compound, a relatively hydrophobic small molecule.

Materials:

  • Crude this compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase preparative HPLC column

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of ACN and water. If solubility is an issue, a small amount of DMSO can be used, but it should be kept to a minimum. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size

    • Flow Rate: 20 mL/min (for a standard preparative column)

    • Detection: 254 nm (or the lambda max of this compound)

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30-80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-32 min: 80-30% B (linear gradient)

      • 32-37 min: 30% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy to purify a newly synthesized batch of this compound?

A1: For a new batch of a small molecule like this compound, a good starting point is to use flash chromatography on silica (B1680970) gel.[5] This technique is excellent for removing major impurities and unreacted starting materials. A typical mobile phase would be a gradient of ethyl acetate (B1210297) in hexanes. Following flash chromatography, a final polishing step using reversed-phase HPLC (as described in the protocol above) is recommended to achieve high purity (>98%).

Q2: My final compound is a sticky oil instead of a solid. How can I induce crystallization?

A2: If this compound is obtained as an oil, it may be due to residual solvent or the presence of impurities that inhibit crystallization. First, ensure all solvent has been removed under high vacuum. If it remains an oil, you can try several crystallization techniques:

  • Solvent-Antisolvent Method: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and slowly add an anti-solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand, and crystals may form.

  • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid this compound from a previous batch, add a tiny crystal to the oil to act as a seed for crystallization.

Q3: How can I confirm the identity and purity of my final this compound sample?

A3: A combination of analytical techniques should be used to confirm the identity and purity.[5]

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure.

  • Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for assessing purity. A pure sample should show a single major peak. Purity is typically reported as a percentage of the total peak area.

Q4: I am observing degradation of this compound during purification. What can I do to minimize this?

A4: Degradation can be caused by several factors.[2]

  • pH Sensitivity: If your compound is sensitive to acid or base, avoid using mobile phase modifiers like TFA or ammonia. Use a buffered mobile phase instead.

  • Temperature Sensitivity: Perform the purification at a lower temperature. For chromatography, this can be done by placing the column in a cooled environment.

  • Light Sensitivity: Protect the sample from light by using amber vials and covering the chromatography column with aluminum foil.

  • Air/Oxidation Sensitivity: If the compound is prone to oxidation, degas all solvents and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Purification_Troubleshooting_Workflow start Start Purification check_purity Analyze Purity (HPLC, TLC) start->check_purity low_purity < 98% Purity check_purity->low_purity No high_purity > 98% Purity check_purity->high_purity Yes troubleshoot Troubleshoot low_purity->troubleshoot end Purified this compound high_purity->end optimize_chrom Optimize Chromatography (Gradient, Column) troubleshoot->optimize_chrom Impurity Co-elution secondary_purification Perform Secondary Purification (Crystallization, Prep-TLC) troubleshoot->secondary_purification Multiple Impurities check_degradation Assess for Degradation (LC-MS) troubleshoot->check_degradation New Peaks Appear optimize_chrom->start secondary_purification->start modify_conditions Modify Conditions (pH, Temp, Solvent) check_degradation->modify_conditions modify_conditions->start

Caption: Troubleshooting workflow for this compound purification.

Affinity_Purification_Concept cluster_column Affinity Column resin Solid Support (e.g., Agarose Beads) ligand Immobilized Ligand target_molecule This compound (Target) resin->target_molecule Binding unbound Unbound Impurities resin->unbound Flow-through resin->unbound Wash pure_target Purified this compound resin->pure_target Elution sample_mixture Crude Sample Mixture impurities Impurities target_molecule->ligand load_sample 1. Load Sample load_sample->resin wash 2. Wash wash->resin elute 3. Elute elute->resin

Caption: Conceptual diagram of affinity purification.

References

Technical Support Center: Addressing Solubility of Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "PH-HG-005-5" does not correspond to a publicly documented chemical entity. The following guide provides general strategies and best practices for addressing solubility issues encountered with novel or poorly characterized research compounds. The experimental protocols and data presented are illustrative and should be adapted to the specific properties of the compound .

Troubleshooting Guide: Solubility Issues

This guide is designed to provide a systematic approach to resolving common solubility challenges in a research setting.

Question Possible Cause Troubleshooting Steps
My compound, this compound, will not dissolve in my desired aqueous buffer. The compound may have low intrinsic aqueous solubility due to its molecular structure (e.g., high hydrophobicity).1. Attempt dissolution in a small amount of a water-miscible organic solvent first. Common choices include DMSO, DMF, or ethanol. Once dissolved, this concentrated stock can often be diluted into the aqueous buffer. 2. Gently warm the solution. An increase in temperature can enhance the solubility of many compounds. Be cautious, as excessive heat may degrade the compound. 3. Adjust the pH of the buffer. If this compound has ionizable groups (e.g., acidic or basic moieties), its solubility will be pH-dependent. For acidic compounds, increasing the pH will increase solubility. For basic compounds, decreasing the pH will increase solubility.
After dissolving in an organic solvent and diluting into my aqueous buffer, a precipitate forms. The compound has "crashed out" of solution because its solubility limit in the final buffer composition has been exceeded.1. Lower the final concentration of this compound. The amount of organic co-solvent may not be sufficient to maintain solubility at higher concentrations. 2. Increase the percentage of the organic co-solvent in the final solution. Note that this may impact your experimental system (e.g., cell viability). 3. Use a different organic solvent for the initial stock solution. The choice of solvent can influence how well the compound stays in solution upon aqueous dilution.
The dissolved compound appears to be unstable in my chosen solvent over time. The solvent may be reacting with this compound, or the compound may be inherently unstable in solution.1. Prepare fresh solutions for each experiment. 2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow degradation. 3. Test solubility and stability in a range of different solvents to find the most suitable one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended first-line solvents to try for a new compound with unknown solubility?

A1: A standard approach is to test solubility in a panel of common laboratory solvents, starting with those appropriate for your experimental system. A typical starting panel includes:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetonitrile

It is crucial to determine the maximum concentration achievable in these solvents to prepare a concentrated stock solution.

Q2: How can I determine the aqueous solubility of this compound?

A2: A common method is the "shake-flask" method. An excess amount of the solid compound is added to a specific volume of the aqueous buffer of interest. The mixture is then agitated (e.g., on a shaker) at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the compound in the supernatant is measured, typically by UV-Vis spectroscopy or HPLC.

Q3: What is a "stock solution" and why is it important?

A3: A stock solution is a concentrated solution of a substance that is diluted to a lower concentration for actual use. For poorly soluble compounds, preparing a high-concentration stock in a suitable organic solvent is often the only way to introduce it into an aqueous experimental system. This allows for the addition of a small volume of the stock solution to a larger volume of aqueous buffer, minimizing the concentration of the organic solvent in the final working solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of a poorly water-soluble compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).

  • Weigh the calculated amount of this compound and place it into a suitable vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the mixture for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility Profile of a Hypothetical Compound (this compound)
Solvent/Buffer System Temperature (°C) Maximum Solubility (mg/mL) Maximum Molarity (mM) Observations
Deionized Water25< 0.01< 0.02Insoluble
PBS (pH 7.4)25< 0.01< 0.02Insoluble
PBS (pH 7.4) with 1% DMSO250.150.30Slight precipitation over time
Ethanol255.210.4Soluble
DMSO25> 50> 100Freely Soluble

(Note: The data in this table is for illustrative purposes only and assumes a hypothetical molar mass of 500 g/mol for this compound.)

Visualizations

G cluster_start Start cluster_solvent Solvent Selection cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Compound this compound (Poorly Soluble) aqueous_buffer Direct Dissolution in Aqueous Buffer start->aqueous_buffer Initial Attempt organic_solvent Attempt Dissolution in Water-Miscible Organic Solvent (e.g., DMSO, Ethanol) sonicate Apply Sonication organic_solvent->sonicate If Still Insoluble success Soluble Stock Solution Achieved organic_solvent->success If Soluble aqueous_buffer->organic_solvent If Insoluble aqueous_buffer->sonicate heat Gentle Warming aqueous_buffer->heat ph_adjust Adjust pH aqueous_buffer->ph_adjust sonicate->heat fail Insoluble (Consider Formulation Change) sonicate->fail If Insoluble heat->ph_adjust If applicable heat->fail If Insoluble ph_adjust->success If Soluble ph_adjust->fail If Insoluble

Caption: Workflow for addressing solubility issues of a research compound.

G cluster_compound Compound Formulation cluster_pathway Hypothetical Signaling Pathway compound_sol This compound (Solubilized Formulation) receptor Cell Surface Receptor compound_sol->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response Regulates

Caption: Hypothetical signaling pathway inhibited by a solubilized compound.

mitigating premature cleavage of the PH-HG-005-5 linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers mitigate premature cleavage of the PH-HG-005-5 linker. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues leading to the premature cleavage of the this compound linker during experimental procedures.

Issue 1: Rapid Linker Cleavage Observed in Plasma Stability Assays

  • Question: My ADC construct with the this compound linker shows significant degradation within a few hours during an in vitro plasma stability assay. What are the potential causes and how can I troubleshoot this?

  • Answer: Premature cleavage in plasma is a common challenge in ADC development.[1][] The stability of a linker is crucial for the therapeutic index, influencing both efficacy and toxicity.[3] Here are the likely causes and steps to take:

    • Potential Cause 1: Enzymatic Degradation. Plasma contains various enzymes, such as esterases and proteases, that can cleave susceptible linker moieties.[4][5][6] The this compound linker may contain a motif recognized by these enzymes. For example, peptide-based linkers can be sensitive to cleavage by extracellular enzymes.[4]

      • Troubleshooting Steps:

        • Characterize the Cleavage Product(s): Use LC-MS/MS to identify the exact site of cleavage on the linker-payload. This will help determine the class of enzyme responsible.

        • Use Enzyme Inhibitors: In a control experiment, incubate the ADC in plasma with a cocktail of broad-spectrum protease and esterase inhibitors. If cleavage is reduced, it confirms an enzymatic mechanism.

        • Modify the Linker: If the cleavage site is identified, consider linker modifications. For peptide linkers, altering the amino acid sequence can reduce enzymatic recognition.[6] For other motifs, introducing steric hindrance near the cleavage site can improve stability.[]

    • Potential Cause 2: Chemical Instability. The chemical bonds within the this compound linker might be unstable at physiological pH (7.4) and temperature (37°C). For instance, certain linkers like hydrazones are susceptible to hydrolysis at acidic pH but can also show instability at neutral pH.[3][7]

      • Troubleshooting Steps:

        • Incubation in Buffer: Perform a control incubation of the ADC in a simple buffer system (e.g., PBS) at pH 7.4 and 37°C. If cleavage still occurs, it points to inherent chemical instability.

        • pH Profile Analysis: Assess the stability of the linker across a range of pH values (e.g., pH 5.0, 6.5, 7.4, 8.0) to understand its pH-dependent hydrolysis profile.

    • Potential Cause 3: Instability of the Conjugation Chemistry. The bond formed between the linker and the antibody or the payload could be the weak point. For example, traditional maleimide-based conjugation to cysteine residues can result in a thiosuccinimide linkage that is susceptible to a retro-Michael reaction, leading to payload deconjugation.[8]

      • Troubleshooting Steps:

        • Alternative Conjugation Strategies: Explore different conjugation chemistries. Site-specific conjugation methods can create more stable and homogeneous ADCs.[9]

        • Hydrolysis of Thiosuccinimide Ring: For maleimide-based conjugates, promoting the hydrolysis of the thiosuccinimide ring can render the linkage more stable and resistant to the retro-Michael reaction.[8]

Logical Relationship for Troubleshooting Plasma Instability

Caption: Troubleshooting workflow for premature ADC linker cleavage in plasma.

Frequently Asked Questions (FAQs)

  • Q1: What are the standard in vitro and in vivo experiments to assess the stability of the this compound linker?

    • A1: The stability of an ADC linker is evaluated through a series of well-defined experiments:

      • In Vitro Plasma Stability Assay: This is a primary screen to determine the linker's stability in a biological matrix. The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C, and samples are taken at various time points to measure the amount of intact ADC.[8]

      • In Vivo Pharmacokinetic (PK) Study: This is the definitive test for linker stability in a living organism. The ADC is administered to an animal model (e.g., mouse or rat), and blood samples are collected over time.[10] Three key parameters are measured: the concentration of the intact ADC, the total antibody (conjugated and unconjugated), and the free payload.[10] A significant divergence between the intact ADC and total antibody profiles indicates linker cleavage.[10]

  • Q2: How can the hydrophobicity of the linker-payload affect the stability and performance of my ADC?

    • A2: The hydrophobicity of the linker-payload can lead to several issues, including aggregation, poor solubility, and increased off-target toxicity.[1][11] Aggregated ADCs can have altered pharmacokinetic properties and may be cleared more rapidly from circulation. To mitigate these effects, hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) spacers, can be used to improve solubility and overall biophysical properties.[11]

  • Q3: Can the choice of conjugation site on the antibody influence the stability of the this compound linker?

    • A3: Yes, the conjugation site can significantly impact linker stability.[6] Conjugation at a site that is partially solvent-accessible but within a specific charge environment can influence the local chemical environment and potentially stabilize the linker.[8] Site-specific conjugation technologies are often employed to create more homogeneous and stable ADCs compared to traditional stochastic conjugation methods.[9]

  • Q4: What is a "tandem-cleavage" linker, and could it be an alternative if the this compound linker proves too unstable?

    • A4: A tandem-cleavage linker is an advanced design that requires two sequential enzymatic or chemical cleavage events to release the payload.[4] This dual-trigger mechanism can significantly enhance plasma stability by preventing premature payload release from a single cleavage event.[4] For example, a linker might have a primary cleavage site that is sterically hindered by a protecting group, which must first be removed by a different enzyme before the second cleavage can occur to release the drug.[4] This strategy can improve the therapeutic index by reducing off-target toxicities.[4]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from linker stability studies. The data presented here is illustrative and should be replaced with your experimental results for the this compound linker.

Table 1: In Vitro Plasma Stability of this compound ADC

SpeciesTime (hours)% Intact ADC (Mean ± SD)
Human0100 ± 0.0
2495.2 ± 2.1
4888.7 ± 3.4
9675.1 ± 4.5
16855.9 ± 5.2
Mouse0100 ± 0.0
2485.6 ± 2.8
4865.3 ± 4.1
9640.2 ± 5.6
16815.8 ± 3.9

Table 2: In Vivo Pharmacokinetic Parameters of this compound ADC in Mice

AnalyteHalf-life (t½, hours)Clearance (mL/hr/kg)Area Under the Curve (AUC, µg·h/mL)
Intact ADC90.50.251200
Total Antibody150.20.152000
Free Payload2.115.835

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the this compound linker in plasma.

  • Materials:

    • This compound ADC

    • Human, mouse, and rat plasma (anticoagulant-treated)

    • Phosphate-buffered saline (PBS)

    • 37°C incubator

    • Analytical method for quantification (e.g., ELISA, LC-MS)

  • Methodology:

    • Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species.[8]

    • Incubate the samples at 37°C.

    • Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]

    • Immediately stop the degradation process by freezing the samples at -80°C or by adding an appropriate quenching solution.

    • Analyze the samples to quantify the percentage of intact ADC remaining relative to the 0-hour time point.

Experimental Workflow for In Vitro Plasma Stability Assay

in_vitro_stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep1 Dilute ADC in Plasma (100 µg/mL) incubation Incubate at 37°C prep1->incubation sampling Collect Aliquots (0, 6, 24, 48, 72, 168h) incubation->sampling quench Quench Reaction (Freeze at -80°C) sampling->quench analysis Quantify Intact ADC (ELISA or LC-MS) quench->analysis

Caption: Workflow for the in vitro plasma stability assessment of an ADC.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the in vivo stability of the this compound linker and the pharmacokinetic profile of the ADC.

  • Materials:

    • This compound ADC

    • Appropriate animal model (e.g., BALB/c mice)

    • Sterile saline for injection

    • Blood collection supplies (e.g., micro-capillary tubes)

    • Analytical methods for intact ADC, total antibody, and free payload (e.g., ELISA, LC-MS/MS)

  • Methodology:

    • Administer a single intravenous (IV) dose of the this compound ADC to a cohort of mice.

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[8]

    • Process the blood samples to isolate plasma.

    • For free payload analysis, precipitate proteins from the plasma (e.g., with acetonitrile) and analyze the supernatant.[3]

    • For intact ADC and total antibody analysis, use appropriate immunoassays (e.g., ELISA) or LC-MS methods.

    • Plot the concentration of each analyte versus time and calculate key pharmacokinetic parameters.

Signaling Pathway: General ADC Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Target Tumor Antigen ADC->Target 1. Targeting Binding Binding Target->Binding Internalization Internalization Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Payload Release Payload Free Payload Cleavage->Payload Toxicity Cytotoxicity Payload->Toxicity 5. Cell Death

References

Technical Support Center: Strategies to Reduce Heterogeneity in Protein-Small Molecule Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals working with protein-small molecule conjugates. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to conjugate heterogeneity. By implementing the strategies outlined here, you can enhance the homogeneity, consistency, and performance of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of heterogeneity in protein-small molecule conjugates?

A1: Heterogeneity in conjugates, such as those involving antibodies, primarily stems from two main sources:

  • Variable Drug-to-Antibody Ratio (DAR): Traditional conjugation methods often result in a mixture of conjugate species with varying numbers of small molecules attached to each protein. This distribution (e.g., DAR 0, 2, 4, 6, 8) is a major contributor to heterogeneity.[1][2]

  • Multiple Conjugation Sites: When conjugation occurs at naturally occurring amino acid residues like lysine (B10760008) or cysteine, the small molecule can attach at various positions on the protein, leading to a mixture of positional isomers for any given DAR.[][4]

Q2: Why is reducing heterogeneity in conjugates important?

A2: A heterogeneous mixture of conjugates can have significant drawbacks, including a complicated development process and variable pharmacokinetic and toxicity profiles.[5] Reducing heterogeneity leads to a more defined product with predictable efficacy and safety, which is a critical quality attribute for therapeutic agents.[6][7]

Q3: What are the main strategies to achieve a more homogeneous conjugate product?

A3: The key strategies can be broadly categorized into two approaches: controlling the conjugation reaction to be more specific and purifying the desired conjugate species from a heterogeneous mixture. Site-specific conjugation is a proactive approach to control the reaction, while purification is a reactive approach to isolate the desired product.[6][]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of protein-small molecule conjugates and provides actionable troubleshooting steps.

Symptom / Issue Potential Cause(s) Troubleshooting & Mitigation Strategies
Broad Peaks on HIC-HPLC High degree of heterogeneity in the Drug-to-Antibody Ratio (DAR).Optimize Conjugation: - Implement site-specific conjugation methods (see below).[][] - Precisely control reaction stoichiometry, temperature, and pH. Refine Purification: - Employ preparative Hydrophobic Interaction Chromatography (HIC) to isolate specific DAR species.[9]
Low Conjugation Yield Inefficient reaction chemistry. Inaccessible reactive sites on the protein.[10] Hydrolysis of linker-payload.[11]Enhance Reaction Efficiency: - Ensure optimal pH for the chosen chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions, pH 7-9 for NHS esters).[11] - Use fresh, high-quality reagents. - Consider using a catalyst if applicable to your reaction.[10] Improve Site Accessibility: - Perform conjugation under partially denaturing (but reversible) conditions if protein stability allows. - Genetically engineer the protein to introduce more accessible conjugation sites.[10]
Protein Aggregation Post-Conjugation Increased hydrophobicity of the conjugate. Conformational changes in the protein structure. Inappropriate buffer conditions.Formulation Optimization: - Screen different buffer formulations, including varying pH and ionic strength. - Add stabilizing excipients such as arginine or polysorbates.[11] Linker Design: - Utilize more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG).[11]
Presence of Unconjugated Protein Incomplete reaction. Insufficient amount of linker-payload. Steric hindrance at conjugation sites.Drive Reaction to Completion: - Increase the molar excess of the linker-payload. - Extend the reaction time, while monitoring for potential side reactions or degradation. Purification: - Use purification methods like HIC or Ion-Exchange Chromatography (IEX) to remove unconjugated protein.[12][]

Strategies for Reducing Heterogeneity

Achieving a homogeneous conjugate preparation is a key objective in development. The following sections detail advanced strategies to control the conjugation process and effectively purify the final product.

Site-Specific Conjugation Technologies

Site-specific conjugation methods are the most effective way to control both the location and number of payloads attached to a protein, thereby producing a more homogeneous product.[][]

Strategy Description Advantages Considerations
Engineered Cysteines (e.g., THIOMAB™) Genetically introducing cysteine residues at specific sites on the antibody allows for controlled conjugation.[]High uniformity, tunable DAR, stable linkage.Requires protein engineering and subsequent reduction and re-oxidation steps.[4]
Incorporation of Non-Natural Amino Acids (nnAAs) Inserting nnAAs with unique reactive handles into the protein's sequence creates specific conjugation sites.[14]High uniformity, tunable DAR, minimal impact on protein structure.[]Requires specialized cell expression systems and orthogonal chemistry.
Enzyme-Mediated Conjugation Enzymes like transglutaminase can facilitate targeted coupling between the protein and the payload.[][15]High uniformity, controllable drug loading.[]May require engineering a recognition tag into the protein.
Glycan-Based Conjugation The conserved glycans on antibodies can be metabolically or enzymatically modified to serve as conjugation handles.[]High uniformity, conjugation site is distant from the antigen-binding region.Can be a multi-step process; glycosylation patterns can be heterogeneous.
Disulfide Re-bridging This technique targets the native interchain disulfide bonds for reduction and subsequent re-bridging with a linker carrying two reactive ends, resulting in a DAR of 4.[5][16]Produces a more homogeneous and stable conjugate compared to traditional cysteine conjugation.[5]Limited to a fixed DAR of 4 for typical IgG1 antibodies.
Advanced Purification Techniques

For conjugate mixtures produced by less specific methods, advanced purification techniques are essential to isolate fractions with the desired properties.

Technique Principle of Separation Application in Conjugate Purification
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[17][18]Excellent for separating species with different DARs, as each added payload increases the overall hydrophobicity.[17][18]
Ion-Exchange Chromatography (IEX) Separates molecules based on differences in their net surface charge.[12][]Can be used to remove impurities and charge variants.[]
Size Exclusion Chromatography (SEC) Separates molecules based on their size.[][19]Primarily used to remove high molecular weight aggregates and low molecular weight impurities like unconjugated linkers/payloads.[][19]
Tangential Flow Filtration (TFF) A rapid and scalable method for buffer exchange and removal of unconjugated small molecules.[12][][19]Efficiently removes organic solvents and unconjugated reagents post-conjugation.[12][]

Experimental Protocols

Below are detailed methodologies for key experiments related to the generation and characterization of protein-small molecule conjugates.

Protocol 1: Cysteine-Based Conjugation via Disulfide Reduction and Re-bridging

This protocol describes a general procedure for conjugating a maleimide-functionalized payload to an antibody via the reduction of interchain disulfide bonds.

Materials:

  • Antibody (e.g., hIgG1) at > 8 mg/mL

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5

  • Reducing Agent: 5 mM tris(2-carboxyethyl)phosphine (B1197953) (TCEP) solution

  • Maleimide-functionalized linker-payload

  • Quenching Reagent: N-acetylcysteine

  • Purification Columns (e.g., PD-10 desalting column, HIC column)

Procedure:

  • Buffer Exchange: Equilibrate a PD-10 desalting column with reaction buffer. Exchange the antibody into the reaction buffer and adjust the concentration to approximately 5 mg/mL.[20]

  • Reduction: Add a calculated amount of TCEP solution to the antibody to achieve a molar excess (e.g., 2.5 equivalents). Incubate at 37-40°C for 1-2 hours to reduce the interchain disulfide bonds.[20]

  • Conjugation: Add the maleimide-functionalized linker-payload to the reduced antibody at a desired molar ratio. Incubate at room temperature for 2-4 hours or overnight at 4°C.[20]

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups. Incubate for 20-30 minutes.

  • Purification: Purify the conjugate using a desalting column to remove excess reagents, followed by HIC or SEC to separate different DAR species and aggregates.

Protocol 2: Characterization of Conjugate Heterogeneity by HIC-HPLC

This protocol outlines a general method for analyzing the DAR distribution of a conjugate preparation.

Materials:

  • Conjugate sample

  • HIC Column (e.g., Butyl or Phenyl phase)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject 20-50 µg of the conjugate sample.

  • Gradient Elution: Elute the bound species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).[18]

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species. The unconjugated protein (DAR 0) will elute first, followed by species with increasing DARs due to their increased hydrophobicity.[1][18] Calculate the relative percentage of each species.

Protocol 3: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a method to quantify high molecular weight aggregates.

Materials:

  • Conjugate sample

  • SEC Column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • UHPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µg of the conjugate sample.

  • Isocratic Elution: Run the mobile phase at a constant flow rate.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks. Aggregates will elute first, followed by the monomeric conjugate, and then any low molecular weight fragments. Calculate the percentage of each species.[1]

Visualizing Workflows and Concepts

The following diagrams illustrate key workflows and logical relationships in the process of generating and characterizing homogeneous conjugates.

Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Protein Protein (e.g., Antibody) Reaction Conjugation Reaction (e.g., Cysteine or Lysine) Protein->Reaction LinkerPayload Linker-Payload LinkerPayload->Reaction Purification Purification (HIC, SEC, IEX) Reaction->Purification Heterogeneous Mixture Analysis Characterization (HIC, MS, SEC) Purification->Analysis FinalProduct Homogeneous Conjugate Purification->FinalProduct Analysis->FinalProduct Heterogeneity_Sources cluster_sources Sources of Heterogeneity cluster_methods Contributing Methods center Heterogeneous Conjugate Mixture DAR Variable Drug-to-Antibody Ratio (DAR) DAR->center Position Positional Isomers Position->center Lysine Lysine Conjugation Lysine->DAR Lysine->Position Cysteine Traditional Cysteine Conjugation Cysteine->DAR Cysteine->Position Mitigation_Strategies cluster_approach Approaches cluster_control_methods Control Methods cluster_purify_methods Purification Methods center Reduce Heterogeneity Control Control Conjugation center->Control Purify Purify Mixture center->Purify SiteSpecific Site-Specific Conjugation Control->SiteSpecific ReactionOpt Reaction Optimization Control->ReactionOpt HIC HIC Purify->HIC IEX IEX Purify->IEX SEC SEC Purify->SEC

References

Validation & Comparative

Validating the Efficacy of PH-HG-005-5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of PH-HG-005-5, a novel antibody-drug conjugate (ADC), against alternative therapies. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes complex biological processes to support informed decision-making in the advancement of targeted cancer therapies.

This compound is an investigational ADC targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in a variety of solid tumors. This ADC is composed of a humanized anti-EGFR monoclonal antibody conjugated to the potent microtubule-inhibiting agent, maytansinoid DM1, via a stable linker. The mechanism of action leverages the high affinity of the antibody to selectively deliver the cytotoxic payload to EGFR-overexpressing cancer cells, leading to cell cycle arrest and apoptosis.[1]

Comparative Efficacy of this compound

To contextualize the therapeutic potential of this compound, its preclinical performance has been benchmarked against established and emerging anti-cancer agents. The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound in comparison to a naked anti-EGFR antibody and other relevant ADCs.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was assessed across a panel of human cancer cell lines with varying levels of EGFR expression. The half-maximal inhibitory concentration (IC50) was determined using a standard colorimetric cell viability assay.

Cell LineCancer TypeEGFR ExpressionThis compound (IC50, ng/mL)Anti-EGFR Antibody (IC50, ng/mL)
A431Skin Squamous Cell CarcinomaHigh8.5> 10,000
H292Non-Small Cell Lung CancerHigh12.3> 10,000
DiFiColorectal CancerHigh9.8> 10,000
MCF-7Breast CancerLow> 10,000> 10,000

Data is representative of preclinical findings for an anti-EGFR ADC with a DM1 payload, serving as a surrogate for this compound.[1]

In Vivo Tumor Growth Inhibition

The anti-tumor activity of this compound was evaluated in xenograft models of human cancers. Tumor-bearing mice were treated with the ADC, and tumor volume was monitored over time.

Xenograft ModelTreatment GroupDoseTumor Growth Inhibition (%)
A431This compound10 mg/kg95
Anti-EGFR Antibody10 mg/kg45
H292This compound10 mg/kg88
Anti-EGFR Antibody10 mg/kg40

Data is representative of preclinical findings for an anti-EGFR ADC with a DM1 payload, serving as a surrogate for this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of this compound, unconjugated anti-EGFR antibody, or a non-targeting control ADC for 72 hours.

  • Cell Viability Assessment: Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[2][3][4][5] The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to untreated controls is calculated for each concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[2]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells (e.g., A431) are subcutaneously injected into the flank of immunodeficient mice.[6][7][8]

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound, control antibody, or vehicle is administered intravenously.

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (Length x Width²) / 2.[9]

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study. Animal body weight is also monitored as an indicator of toxicity.

Visualizing the Science Behind this compound

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation ADC_MOA ADC This compound (Anti-EGFR-DM1) TumorCell Tumor Cell (EGFR+) ADC->TumorCell Binds to EGFR Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Payload DM1 Payload Released Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy CellSeeding 1. Seed Cancer Cells ADCTreatment_vitro 2. Treat with this compound CellSeeding->ADCTreatment_vitro ViabilityAssay 3. Cell Viability Assay (MTT) ADCTreatment_vitro->ViabilityAssay IC50 4. Determine IC50 ViabilityAssay->IC50 TumorImplant 1. Implant Tumors in Mice ADCTreatment_vivo 2. Administer this compound TumorImplant->ADCTreatment_vivo TumorMeasurement 3. Measure Tumor Volume ADCTreatment_vivo->TumorMeasurement EfficacyAnalysis 4. Analyze Tumor Growth Inhibition TumorMeasurement->EfficacyAnalysis

References

A Head-to-Head Comparison of ADC Linkers: Evaluating PH-HG-005-5 Against Established Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, governing the stability of the conjugate in circulation and the efficiency of payload release at the target site.[1][2] PH-HG-005-5 is a drug-linker conjugate containing the potent topoisomerase inhibitor SN-38, designed for the synthesis of ADCs.[3][4] While detailed public data on the specific characteristics of the this compound linker is emerging, this guide provides a framework for its evaluation by comparing the major classes of ADC linker technologies, supported by experimental data and detailed protocols.

Overview of ADC Linker Technologies

ADC linkers are broadly categorized as cleavable or non-cleavable, a fundamental design choice that dictates the mechanism of action.[5]

  • Cleavable Linkers: These are designed to be stable at physiological pH in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells.[6][7] This targeted release can enable a "bystander effect," where the released, membrane-permeable payload kills adjacent antigen-negative tumor cells.[5][6][7]

    • Enzyme-Sensitive (e.g., Valine-Citrulline): These linkers incorporate a peptide sequence cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1][2]

    • pH-Sensitive (e.g., Hydrazone): These linkers utilize an acid-labile bond, such as a hydrazone, which hydrolyzes in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][6][]

    • Glutathione-Sensitive (e.g., Disulfide): These linkers contain a disulfide bond that is rapidly reduced in the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH) than the blood.[2][6]

  • Non-Cleavable Linkers (e.g., Thioether): These linkers form a highly stable bond. The payload is released only after the entire antibody is degraded by lysosomal proteases, yielding a payload-linker-amino acid complex.[1][5] This approach generally offers greater plasma stability and a lower risk of off-target toxicity but prevents a significant bystander effect as the resulting charged complex is not membrane-permeable.[5][9][10]

The general mechanism for an ADC is a multi-step process involving binding, internalization, and payload release.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell ADC 1. ADC Circulates (Linker is Stable) Binding 2. Binds to Target Antigen ADC->Binding Internalization 3. Internalization via Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome (Acidic/Enzymatic) Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Effect 6. Cytotoxic Effect (e.g., DNA Damage) Release->Effect Apoptosis 7. Apoptosis Effect->Apoptosis

Caption: General mechanism of action for a target-activated antibody-drug conjugate.

Comparative Performance Data

The choice of linker significantly impacts the stability, potency, and therapeutic window of an ADC. The following tables provide a comparative summary of typical performance characteristics for different linker classes, establishing a benchmark for evaluating a novel agent like this compound.

Table 1: Stability and Release Characteristics of ADC Linkers

Linker Type Representative Example Stability in Human Plasma (Half-life) Primary Release Trigger Bystander Effect Potential
Novel LDC This compound (SN-38) Target: > 7 days Tumor-specific (e.g., pH, enzyme) High (desired for SN-38)
Enzyme-Sensitive Val-Cit-PABC > 7 days[11] Lysosomal Proteases (Cathepsin B)[6] High[6][12]
pH-Sensitive Hydrazone ~2 days[6] Low pH in Endosome/Lysosome[] High
Glutathione-Sensitive Disulfide (SPDB) Variable, can be lower Cytoplasmic Glutathione Moderate
Non-Cleavable Thioether (SMCC) Very High (> 200 hours)[1] Antibody Degradation[1] Low to None[5]

Note: Data are compiled from multiple sources and should be considered representative. Actual performance is context-dependent.

Table 2: Comparative Efficacy and Toxicity Profiles

Linker Type Example ADC Payload Typical In Vitro IC₅₀ In Vivo Tumor Growth Inhibition (TGI) Therapeutic Window
Novel LDC SN-38 Target: Sub-nanomolar Target: >90% Target: Wide
Enzyme-Sensitive MMAE Sub-nanomolar to Nanomolar[6] High Wide
pH-Sensitive Doxorubicin, Calicheamicin Nanomolar[6][] Moderate to High Narrow to Moderate[]
Glutathione-Sensitive Maytansinoid (DM4) Nanomolar Moderate to High Moderate
Non-Cleavable Maytansinoid (DM1) Nanomolar High Wide[1]

Note: Potency and therapeutic window are highly dependent on the antibody, payload, drug-to-antibody ratio (DAR), and tumor model.

Detailed Experimental Protocols

Standardized, robust assays are essential for the accurate evaluation and comparison of ADC candidates.

Protocol 1: In Vitro Plasma Stability Assay

This assay is critical for determining the stability of the ADC and preventing the premature release of its payload, which can cause off-target toxicity.[13][14]

  • Objective: To quantify ADC integrity and the rate of drug deconjugation in plasma over time.

  • Materials:

    • Test ADC (e.g., containing this compound).

    • Human, rat, and mouse plasma (sodium heparin anticoagulant).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 37°C incubator.

  • Methodology:

    • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[13]

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13] Immediately store samples at -80°C.

    • Analyze the samples to quantify the concentration of intact ADC (conjugated antibody) and total antibody.

  • Quantification Methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): A preferred method to directly measure the intact ADC, free payload, and any payload adducts (e.g., payload-albumin).[13][15]

    • ELISA (Enzyme-Linked Immunosorbent Assay): Use two separate ELISAs. One captures the antibody to measure total antibody concentration, while the other uses an anti-payload antibody to measure the concentration of conjugated ADC. The difference indicates the extent of deconjugation.[13][14]

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point and determine the stability half-life (t½).

Protocol 2: In Vitro Cytotoxicity Assay

This assay measures the potency of an ADC in killing target cancer cells and provides the half-maximal inhibitory concentration (IC₅₀).[16][17]

  • Objective: To determine the dose-dependent cytotoxic activity of an ADC on antigen-positive and antigen-negative cell lines.

  • Materials:

    • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

    • Complete cell culture medium.

    • Test ADC, unconjugated antibody, and free payload controls.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[18][19]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[18][19]

  • Methodology:

    • Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Remove old media and treat cells with the diluted compounds. Include untreated cells as a viability control.

    • Incubate the plates for a period of 72 to 120 hours at 37°C.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.[17]

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot the dose-response curve and calculate the IC₅₀ value using a nonlinear regression model.

The overall workflow for developing and evaluating a new ADC is a systematic process from initial design to preclinical validation.

ADC_Evaluation_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Linker-Payload Synthesis (e.g., this compound) B Antibody Conjugation A->B C Purification & DAR Characterization B->C D Plasma Stability Assay C->D E Cytotoxicity Assay (IC₅₀) C->E F Pharmacokinetics (PK) Study D->F Stability Confirmed G Efficacy Study (Xenograft Model) E->G Potency Confirmed H Toxicology Study G->H Efficacy Confirmed

Caption: A streamlined workflow for the preclinical development and evaluation of an ADC.

Comparison of Payload Release Mechanisms

The specific trigger and subcellular location of payload release are defining features of cleavable linkers, directly influencing efficacy and the bystander effect.

Linker_Release_Mechanisms cluster_triggers Intracellular Environment cluster_linkers Linker Type cluster_release Payload Release Location A Low pH (Endosome/Lysosome) L1 pH-Sensitive (Hydrazone) A->L1 Triggers B High Protease Activity (Lysosome) L2 Enzyme-Sensitive (Val-Cit) B->L2 Triggers C High Reducing Potential (Cytoplasm) L3 Redox-Sensitive (Disulfide) C->L3 Triggers R1 Endosome / Lysosome L1->R1 Releases In R2 Lysosome L2->R2 Releases In R3 Cytoplasm L3->R3 Releases In

Caption: Differential payload release mechanisms for major classes of cleavable linkers.

Conclusion

The ideal linker chemistry is not universal but must be tailored to the antibody, payload, and target indication.[9] A novel drug-linker conjugate such as this compound, which carries the potent payload SN-38, must exhibit high stability in circulation to prevent systemic toxicity while enabling efficient, tumor-selective payload release to maximize on-target efficacy. Its evaluation against established enzyme-sensitive, pH-sensitive, and non-cleavable linkers using the rigorous experimental protocols outlined here will be essential to define its therapeutic potential. The ultimate goal is to achieve an optimal balance of stability and conditional lability, leading to a wider therapeutic window and improved clinical outcomes.

References

Assessing the Bystander Effect of PH-HG-005-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) is not solely reliant on its ability to kill antigen-positive tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC diffuses from the target cell to kill neighboring antigen-negative cells, is a critical attribute that can significantly enhance anti-tumor activity, particularly in heterogeneous tumors. PH-HG-005-5, a derivative of the potent topoisomerase I inhibitor SN-38, is utilized as a payload in ADCs. Understanding and quantifying its bystander effect is paramount for preclinical assessment and clinical translation.

This guide provides a comparative analysis of the bystander effect mediated by SN-38-based ADCs, such as those utilizing this compound, against other prominent ADC payloads. It includes detailed experimental protocols for assessing this effect and presents available quantitative data to inform drug development strategies.

Mechanism of the SN-38 Bystander Effect

The bystander effect of SN-38 is intrinsically linked to its chemical properties. SN-38 exists in a pH-dependent equilibrium between a lipophilic, active lactone form and a hydrophilic, inactive carboxylate form.[1]

cluster_0 Tumor Microenvironment (Acidic) cluster_1 Physiological pH (~7.4) SN38_lactone SN-38 (Active Lactone) Lipophilic SN38_carboxylate SN-38 (Inactive Carboxylate) Hydrophilic SN38_lactone->SN38_carboxylate Hydrolysis SN38_carboxylate->SN38_lactone Acidification

Caption: pH-dependent equilibrium of SN-38.

Within the acidic tumor microenvironment, the equilibrium shifts towards the active lactone form.[1] Upon internalization of the ADC and cleavage of the linker, the released SN-38 can diffuse across the cell membrane of the target cell and enter adjacent tumor cells, irrespective of their antigen expression status, thereby inducing a bystander effect.[2]

Comparative Analysis of Bystander Effect Potency

The choice of payload is a critical determinant of an ADC's bystander killing capacity. Payloads with high membrane permeability, such as SN-38, deruxtecan (B607063) (DXd), and monomethyl auristatin E (MMAE), are known to induce potent bystander effects.[3] In contrast, payloads like MMAF, which are charged at physiological pH, have limited membrane permeability and exhibit minimal to no bystander killing.

PayloadMechanism of ActionBystander Effect PotentialKey Characteristics
SN-38 Topoisomerase I inhibitorHighpH-dependent activity; moderate membrane permeability.
Deruxtecan (DXd) Topoisomerase I inhibitorHighReported to be more potent than SN-38; high membrane permeability.[4]
MMAE Microtubule inhibitorHighPotent cytotoxic agent; high membrane permeability.
MMAF Microtubule inhibitorLowNegatively charged, leading to poor membrane permeability.

This table summarizes general findings. Direct comparative studies may show variations based on specific ADC constructs and experimental conditions.

Quantitative Assessment of Bystander Effects

While direct side-by-side comparisons in a single study are limited, the available data suggests differences in the potency of the bystander effect among various payloads. For instance, DXd has been reported to be approximately 10 times more potent than SN-38 in terms of topoisomerase I inhibition.[4] The cytotoxic efficacy of ADCs is often quantified by their half-maximal inhibitory concentration (IC50).

In Vitro Cytotoxicity of SN-38 in Different Cancer Cell Lines:

Cell LineCancer TypeIC50 of Free SN-38 (nM)
OCUM-2MGastric Carcinoma6.4[5]
OCUM-8Gastric Carcinoma2.6[5]
MDA-MB-468Breast Cancer~0.6[6]
HCC1954Breast Cancer~1.8[6]

Note: IC50 values can vary significantly based on the cell line and assay conditions.

Experimental Protocols for Assessing the Bystander Effect

Two primary in vitro assays are widely used to quantify the bystander effect of ADCs: the co-culture bystander assay and the conditioned medium transfer assay.

In Vitro Co-Culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

Start Start Step1 Co-culture antigen-positive (Ag+) and antigen-negative (Ag-, fluorescently labeled) cells Start->Step1 Step2 Treat with ADC Step1->Step2 Step3 Incubate for 72-120 hours Step2->Step3 Step4 Quantify viable Ag- cells (Flow Cytometry or High-Content Imaging) Step3->Step4 End End Step4->End

Caption: In Vitro Co-Culture Bystander Assay Workflow.

Detailed Methodology:

  • Cell Line Preparation:

    • Antigen-positive (Ag+) cells: A cell line endogenously expressing the target antigen of the ADC (e.g., N87 for HER2-targeted ADCs).

    • Antigen-negative (Ag-) cells: A cell line lacking the target antigen, stably transfected with a fluorescent protein (e.g., GFP-MCF7) for easy identification.[7]

  • Co-Culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proximity of Ag+ cells.[8]

  • ADC Treatment:

    • After allowing cells to adhere (typically 24 hours), treat the co-cultures with serial dilutions of the ADC. Include untreated controls and controls with a non-binding isotype ADC.

  • Incubation:

    • Incubate the plates for a period sufficient to observe the cytotoxic effects of the payload (typically 72-120 hours).[1]

  • Quantification of Bystander Killing:

    • Use flow cytometry or high-content imaging to specifically count the number of viable fluorescently labeled Ag- cells.

    • Data is typically presented as the percentage of viable Ag- cells relative to the untreated control. A significant decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.[7]

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.

Start Start Step1 Culture and treat Ag+ cells with ADC Start->Step1 Step2 Collect and filter the conditioned medium Step1->Step2 Step3 Treat Ag- cells with the conditioned medium Step2->Step3 Step4 Incubate and assess viability of Ag- cells Step3->Step4 End End Step4->End

Caption: Conditioned Medium Transfer Assay Workflow.

Detailed Methodology:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells and allow them to adhere.

    • Treat the cells with the ADC at a cytotoxic concentration for 48-72 hours.[1]

    • Collect the cell culture supernatant.

    • Centrifuge to remove cell debris and filter through a 0.22 µm filter to sterilize and remove any remaining cells. This is the "conditioned medium."[1]

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a separate 96-well plate.

    • After 24 hours, replace the medium with the prepared conditioned medium.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 72-96 hours.

    • Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.[1] A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, confirms a bystander effect mediated by a soluble factor.

Conclusion

The bystander effect is a pivotal mechanism that contributes significantly to the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumor antigen expression. For ADCs utilizing SN-38 derivatives like this compound, the ability of the active lactone form of the payload to diffuse into neighboring cells is the cornerstone of this effect.

A thorough assessment of the bystander effect using standardized and well-controlled in vitro assays, such as the co-culture and conditioned medium transfer assays, is crucial in the preclinical development of novel ADCs. Comparative studies with other payloads like DXd and MMAE can provide valuable insights into the relative potency and potential clinical utility of an SN-38-based ADC. The quantitative data and detailed protocols provided in this guide are intended to support researchers in designing and executing robust experiments to characterize and optimize the bystander killing capacity of their ADC candidates.

References

A Comparative Guide to Linker Cleavage Mechanisms for SN-38 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides an objective comparison of common linker cleavage mechanisms for ADCs utilizing the potent topoisomerase I inhibitor, SN-38. Understanding these mechanisms and their validation is paramount for the rational design of next-generation ADCs with improved therapeutic indices.

SN-38, the active metabolite of irinotecan, is a highly potent anti-cancer agent. However, its clinical utility is often hampered by poor solubility and off-target toxicity. ADC technology aims to overcome these limitations by ensuring targeted delivery to tumor cells. The linker plays a pivotal role in this process, requiring a delicate balance between stability in systemic circulation and efficient cleavage within the tumor microenvironment or inside cancer cells.[1]

This guide will delve into the primary cleavage strategies for SN-38 based ADCs, presenting supporting experimental data and detailed methodologies for their validation.

Comparison of SN-38 Linker Cleavage Mechanisms

The selection of a linker dictates the release mechanism of the SN-38 payload. The most prevalent strategies involve cleavage by specific enzymes overexpressed in tumors or hydrolysis in the acidic intracellular environment.

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
Enzyme-Sensitive (Cathepsin B-cleavable) Proteolytic cleavage of a dipeptide sequence (e.g., valine-citrulline) by lysosomal proteases like Cathepsin B.[1]High tumor specificity due to elevated cathepsin levels in the tumor microenvironment.[1]Potential for off-target cleavage by other proteases.
Enzyme-Sensitive (β-glucuronidase-cleavable) Cleavage by β-glucuronidase, an enzyme found in the tumor microenvironment of many solid tumors.[1]Hydrophilic nature of the glucuronide moiety can improve ADC pharmacokinetics and allow for higher drug-to-antibody ratios (DARs).[1]Enzyme expression can be heterogeneous across tumor types.
pH-Sensitive (Hydrazone or Carbonate-based) Hydrolysis of an acid-labile bond (e.g., hydrazone, carbonate) in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3]Broad applicability as the acidic intracellular environment is a general feature of cancer cells.[2]Carbonate linkers can have limited stability in serum, requiring modifications to enhance their half-life.[2]

Experimental Validation of Linker Cleavage

Validating the stability and cleavage characteristics of a linker is a critical step in ADC development. The following are standard experimental protocols used to assess linker performance.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC in human and/or mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 72 hours).

  • At each time point, collect aliquots and process them to separate the ADC from plasma proteins.

  • Quantify the amount of intact ADC and released SN-38 using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the half-life of the ADC in plasma to assess its stability.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Methodology:

  • Culture a cancer cell line that expresses the target antigen.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free SN-38.

  • After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • Determine the half-maximal inhibitory concentration (IC50) for each compound to compare their cytotoxic potential.

In Vivo Efficacy Studies in Xenograft Models

Objective: To assess the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC, free SN-38).

  • Administer the treatments intravenously at a specified dose and schedule.

  • Monitor tumor volume and body weight of the mice over time.

  • At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker assessment).

Visualizing the Mechanisms

Diagrams illustrating the key pathways and workflows provide a clearer understanding of the complex processes involved in ADC linker cleavage and validation.

ADC_Internalization_Cleavage ADC Internalization and Payload Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome (pH 5.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Contains Cathepsins, β-glucuronidase Endosome->Lysosome 3. Trafficking Payload Released SN-38 Payload Lysosome->Payload 4. Linker Cleavage (Enzymatic or pH-mediated) DNA DNA Damage & Apoptosis Payload->DNA

Caption: General mechanism of ADC action.

Cleavage_Mechanisms SN-38 Linker Cleavage Mechanisms cluster_enzyme Enzyme-Sensitive cluster_ph pH-Sensitive ADC SN-38 ADC in Lysosome Cathepsin Cathepsin B ADC->Cathepsin Dipeptide Linker Glucuronidase β-glucuronidase ADC->Glucuronidase Glucuronide Linker Low_pH Low pH (Acidic Environment) ADC->Low_pH Hydrazone/Carbonate Linker Released_SN38 Released SN-38 Cathepsin->Released_SN38 Glucuronidase->Released_SN38 Low_pH->Released_SN38

Caption: Comparison of SN-38 linker cleavage triggers.

Experimental_Workflow Experimental Validation Workflow start ADC Candidate in_vitro_stability In Vitro Plasma Stability start->in_vitro_stability in_vitro_potency In Vitro Cytotoxicity Assay start->in_vitro_potency data_analysis Data Analysis (Half-life, IC50, Tumor Growth Inhibition) in_vitro_stability->data_analysis in_vitro_potency->data_analysis in_vivo_efficacy In Vivo Xenograft Model decision Lead Candidate Selection in_vivo_efficacy->decision data_analysis->in_vivo_efficacy

Caption: Workflow for ADC linker validation.

References

Comparative Guide to the Cross-Reactivity of PH-HG-005-5, a Novel Anti-HER2 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical cross-reactivity profile of the hypothetical antibody-drug conjugate (ADC), PH-HG-005-5, against other HER2-targeted ADCs. The data and protocols presented herein are intended to serve as a reference for researchers engaged in the development and evaluation of novel cancer therapeutics.

Introduction to HER2-Targeted ADCs

Antibody-drug conjugates are a class of targeted therapy designed to deliver potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that recognizes a tumor-associated antigen. Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in various cancers, including breast and gastric cancers. This guide focuses on a hypothetical anti-HER2 ADC, this compound, which is composed of a humanized IgG1 monoclonal antibody conjugated to a novel topoisomerase I inhibitor payload.

For the purpose of this guide, we will compare the hypothetical cross-reactivity data of this compound with established HER2-targeted ADCs, such as Trastuzumab deruxtecan (B607063) (T-DXd) and Ado-trastuzumab emtansine (T-DM1). A critical aspect of preclinical ADC development is the assessment of cross-reactivity to identify potential on-target, off-tumor toxicities.[1]

Comparative Cross-Reactivity Profiles

A comprehensive tissue cross-reactivity (TCR) study is essential to evaluate the binding of an ADC to a wide range of normal human tissues.[2] This helps to predict potential off-target toxicities in clinical trials. The following table summarizes the hypothetical cross-reactivity data for this compound in comparison to known data for other HER2-targeted ADCs. The staining intensity is graded on a scale of 0 (no staining) to 4+ (strong staining).

TissueThis compound (Hypothetical Data)Trastuzumab deruxtecan (T-DXd)Ado-trastuzumab emtansine (T-DM1)
Normal Tissues with Expected HER2 Expression
Breast (ductal epithelium)2+2+2+
Gastrointestinal Tract1-2+1-2+1-2+
Skin (sebaceous glands)1+1+1+
Normal Tissues with No/Low Expected HER2 Expression
Heart000
Kidney0-1+ (focal, weak)0-1+ (focal, weak)0-1+ (focal, weak)
Liver000
Lung0-1+ (occasional alveolar epithelium)0-1+ (occasional alveolar epithelium)0-1+ (occasional alveolar epithelium)
Spleen000
Tumor Tissue
HER2+ Breast Carcinoma4+4+4+
HER2-Low Breast Carcinoma2+2+1+
HER2-Negative Breast Carcinoma0-1+0-1+0

Note: This table presents hypothetical data for this compound for illustrative purposes. Actual results would be derived from rigorous experimental studies.

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for assessing the cross-reactivity of ADCs. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for Tissue Cross-Reactivity

This protocol is designed to assess the on-target and off-target binding of this compound in a panel of normal human tissues.

Protocol:

  • Tissue Preparation: Snap-freeze fresh human tissue samples in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C until sectioning.

  • Sectioning: Cut 4-6 µm thick cryosections and mount them on positively charged slides.

  • Fixation: Fix the sections in acetone (B3395972) at -20°C for 10 minutes. Air dry.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes. Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (this compound, unconjugated antibody, and isotype control) at a predetermined optimal concentration overnight at 4°C.

  • Secondary Antibody and Detection: Use a high-sensitivity polymer-based detection system. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.

  • Chromogen: Add a suitable chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.

  • Analysis: A qualified pathologist should evaluate the staining intensity, cellular localization, and distribution in all tissues.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against a panel of cell lines with varying levels of target antigen expression.

Protocol:

  • Cell Culture: Culture a panel of cancer cell lines with high, medium, low, and no expression of the target antigen.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, the unconjugated antibody, and the free payload. Treat the cells with the different concentrations of the test articles and incubate for 72-120 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or an ATP-based assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Visualizing Experimental Workflows and Pathways

Diagrams can aid in understanding complex biological processes and experimental designs.

experimental_workflow cluster_tissue Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis tissue_sourcing Source Normal Human Tissues snap_freezing Snap-Freeze Tissues tissue_sourcing->snap_freezing sectioning Cryosectioning snap_freezing->sectioning fixation Fixation sectioning->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation (this compound) blocking->primary_ab detection Secondary Ab & Detection primary_ab->detection chromogen Chromogen Development detection->chromogen counterstain Counterstaining chromogen->counterstain microscopy Microscopic Evaluation counterstain->microscopy pathologist_review Pathologist Review microscopy->pathologist_review report Generate Cross-Reactivity Report pathologist_review->report

Caption: Workflow for Immunohistochemistry-based Tissue Cross-Reactivity Studies.

signaling_pathway cluster_adc ADC Action cluster_cell Cellular Processes adc This compound (ADC) binding Binding adc->binding her2 HER2 Receptor her2->binding internalization Internalization binding->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release topo1 Topoisomerase I payload_release->topo1 dna Nuclear DNA topo1->dna dna_damage DNA Damage topo1->dna_damage inhibition apoptosis Apoptosis dna_damage->apoptosis

Caption: Mechanism of Action for a Topoisomerase I Inhibitor-Based ADC.

Conclusion

The preclinical evaluation of cross-reactivity is a cornerstone of ADC development, providing critical insights into potential toxicities. The hypothetical data for this compound, when compared to established ADCs, underscores the importance of a favorable therapeutic window. The detailed protocols provided in this guide offer a framework for the rigorous assessment of novel antibody-drug conjugates. Further studies, including in vivo toxicology in relevant species, are necessary to fully characterize the safety profile of any new ADC.[3]

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of PH-HG-005-5 (Presumed Mercury-Containing Compound)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "PH-HG-005-5" was not located. The "HG" in the identifier strongly suggests the presence of mercury (Hg), a highly toxic heavy metal. Therefore, the following disposal procedures are based on established safety protocols for mercury-containing hazardous waste in a laboratory setting. Researchers must confirm the identity of this substance and consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements. All waste containing mercury is regulated as hazardous waste.[1][2]

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of mercury-containing waste.

Immediate Safety Precautions

  • Avoid Exposure: Organic mercury compounds are highly toxic and can cause severe neurological damage.[1] Inhalation of mercury vapor is a primary exposure route.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and suitable gloves when handling mercury-containing substances.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3]

  • Spill Prevention: The most effective way to deal with mercury spills is to prevent them.[1][4] Utilize secondary containment, such as trays, when working with mercury compounds.[3][4]

Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is critical.

  • Evacuate and Restrict Area: Cordon off the spill area to prevent the spread of contamination.[1]

  • Do Not Use a Standard Vacuum: Never use a regular vacuum cleaner to clean up a mercury spill, as this will vaporize the mercury and increase the risk of exposure.[1][5]

  • Utilize a Mercury Spill Kit: For small spills, use a mercury spill kit containing mercury-absorbing powder or sponges.[1] These materials form an amalgam that does not emit toxic vapors.[1]

  • Collect Waste: Carefully collect all contaminated materials, including broken glass (if any), used sponges, and absorbent powder.

  • Package and Label: Place all spill cleanup debris into a sturdy, sealed plastic bag or a designated hazardous waste container and label it clearly as "Mercury Waste" or "Mercury Debris".[1][6]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or a specialized hazardous waste cleanup service immediately.[1]

Step-by-Step Disposal Procedure

Proper segregation and packaging of mercury waste are crucial for safe disposal. Under no circumstances should mercury waste be disposed of in the regular trash or down the drain.[2][3][5][7]

  • Waste Segregation:

    • Do not mix mercury-containing waste with other chemical waste streams.[4]

    • Keep elemental mercury, mercury compounds, and mercury-contaminated solid waste (e.g., gloves, pipette tips) in separate, clearly labeled containers.[6]

  • Container Selection and Labeling:

    • Use leak-proof, tightly sealed containers for all mercury waste. Polyethylene (B3416737) containers with screw-on caps (B75204) are recommended for elemental mercury.[1]

    • Label each container with the words "Hazardous Waste," the full chemical name ("this compound, Presumed Mercury Compound"), and the accumulation start date.

  • Waste Accumulation and Storage:

    • Store waste containers in a designated, secure satellite accumulation area.

    • Utilize secondary containment bins to prevent the spread of contamination in case of a leak.[3]

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.[1][2][3]

    • Provide them with an accurate description and quantity of the waste.

Quantitative Data and Container Summary

Waste TypeRecommended ContainerLabeling RequirementsDisposal Method
This compound (Solid/Liquid) Leak-proof, sealed container compatible with the substance."Hazardous Waste: this compound (Presumed Mercury Compound)"EHS Pickup
Elemental Mercury Polyethylene container with a screw-on cap."Hazardous Waste: Elemental Mercury"EHS Pickup for Recycling[1]
Contaminated Labware (Gloves, etc.) Sturdy, sealed plastic bag or container."Hazardous Waste: Mercury-Contaminated Debris"EHS Pickup
Broken Mercury Thermometers Wide-mouth polyethylene jar or heavy-duty plastic bag (with broken ends taped).[1]"Hazardous Waste: Broken Mercury Thermometer"EHS Pickup

Experimental Protocol Workflow: Mercury Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of mercury-containing waste in a laboratory setting.

Mercury_Waste_Disposal_Workflow cluster_generation Waste Generation cluster_identification Waste Identification & Segregation cluster_packaging Packaging & Labeling cluster_disposal Disposal Pathway start Experiment Generates This compound Waste identify Identify as Mercury Waste start->identify segregate Segregate from Other Waste Streams identify->segregate package Package in a Labeled, Leak-Proof Container segregate->package secondary_containment Store in Secondary Containment package->secondary_containment is_spill Is it a Spill? secondary_containment->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes ehs_pickup Arrange for EHS Hazardous Waste Pickup is_spill->ehs_pickup No spill_cleanup->ehs_pickup end Waste Properly Disposed ehs_pickup->end

Caption: Workflow for the safe disposal of mercury-containing laboratory waste.

References

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